(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
See also: D-Glucose (preferred); Glucose Monohydrate (narrower); D-Glucofuranose (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-16-6 | |
| Record name | Polyglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022910, DTXSID4048729 | |
| Record name | D-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | D-glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4 | |
| Record name | Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucose [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, labeled with carbon-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROUS DEXTROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
D + Glucose: Fundamental Research Perspectives
Historical Context of D(+)-Glucose Discovery and Early Research
The journey to understanding glucose began in 1747 when German chemist Andreas Marggraf first isolated it from raisins. wikipedia.orgquora.com Later, in 1792, Johann Tobias Lowitz distinguished glucose found in grapes from cane sugar (sucrose). wikipedia.org The name "glucose" was coined in 1838 by Jean Baptiste Dumas. wikipedia.orgquora.com Friedrich August Kekulé later proposed the term "dextrose" due to its property of rotating plane-polarized light to the right (dextrorotatory). wikipedia.org
The monumental work of German chemist Emil Fischer in the late 19th and early 20th centuries was pivotal in elucidating the structure of D(+)-Glucose. wikipedia.orgias.ac.in Between 1891 and 1894, Fischer established the stereochemical configuration of all known sugars. wikipedia.org His research, which earned him the Nobel Prize in Chemistry in 1902, not only determined the structure of glucose but also validated Jacobus Henricus van 't Hoff's theories on the arrangement of atoms in space. wikipedia.orgmhmedical.com Fischer's synthesis of D-(+)-glucose was a landmark achievement in organic chemistry. wikipedia.org He utilized phenylhydrazine (B124118) to form osazones, which were crucial for identifying and differentiating carbohydrates. wikipedia.orgresearchgate.net
Stereochemical Configuration and Nomenclature of D(+)-Glucose
The stereochemistry of glucose is complex, with four chiral centers leading to 16 possible stereoisomers. libretexts.orglibretexts.org
Fischer Projections and D/L Designation
To represent the three-dimensional structure of sugars on a two-dimensional surface, Emil Fischer devised a method now known as the Fischer projection. libretexts.orglibretexts.org This notation was instrumental in distinguishing between the numerous sugar isomers. libretexts.org
The D/L nomenclature system, which predates the Cahn-Ingold-Prelog (R/S) system, is used to describe the absolute configuration of carbohydrates. masterorganicchemistry.comlibretexts.org This system relates the configuration of a sugar to one of the two enantiomers of glyceraldehyde. libretexts.orgrajdhanicollege.ac.in In a Fischer projection, if the hydroxyl group on the chiral carbon furthest from the carbonyl group (the penultimate carbon) is on the right, the sugar is designated as a D-sugar. libretexts.orgrajdhanicollege.ac.inlibretexts.org Conversely, if it is on the left, it is an L-sugar. masterorganicchemistry.comlibretexts.org The vast majority of sugars found in nature, including glucose, are in the D-configuration. masterorganicchemistry.comrajdhanicollege.ac.inchemistrysteps.com It is important to note that the D/L designation does not predict the direction of optical rotation (+ or -). libretexts.orglibretexts.org
Haworth Projections and Anomeric Forms (α-D-Glucose, β-D-Glucose)
In aqueous solutions, glucose exists predominantly in a cyclic form. bartleby.com This cyclization occurs through an intramolecular reaction where the hydroxyl group on carbon 5 (C5) attacks the aldehyde group on carbon 1 (C1), forming a six-membered ring called a pyranose. wikipedia.org This process creates a new chiral center at C1, known as the anomeric carbon. jackwestin.com
The two resulting stereoisomers at the anomeric carbon are called anomers, designated as alpha (α) and beta (β). jackwestin.com Sir Walter Norman Haworth developed the Haworth projection to represent these cyclic structures. ias.ac.in In a Haworth projection of D-glucose:
The α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the -CH2OH group at C5. jackwestin.commasterorganicchemistry.com
The β-anomer has the hydroxyl group on the anomeric carbon on the same side of the ring as the -CH2OH group. jackwestin.commasterorganicchemistry.com
| Anomer | C1-OH Position relative to -CH2OH group at C5 |
| α-D-Glucose | Trans (opposite sides) |
| β-D-Glucose | Cis (same side) |
Equilibrium of Anomeric Forms in Aqueous Solution
When either pure α-D-glucose or β-D-glucose is dissolved in water, the optical rotation of the solution gradually changes until it reaches a stable equilibrium value. masterorganicchemistry.com This phenomenon is called mutarotation . masterorganicchemistry.comunacademy.com It occurs because the α and β anomers can interconvert through the open-chain aldehyde form. masterorganicchemistry.combyjus.com
At equilibrium in water at room temperature, the mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount of the open-chain form present. libretexts.orgresearchgate.netlibretexts.org The β-anomer is more stable and therefore predominates. aklectures.com
| Form of D-Glucose | Percentage at Equilibrium | Specific Rotation |
| α-D-Glucopyranose | ~36% | +112° |
| β-D-Glucopyranose | ~64% | +18.7° |
| Open-Chain | <0.02% | - |
| Equilibrium Mixture | 100% | +52.7° |
Conformational Analysis of Pyranose Ring Structures
The six-membered pyranose ring of glucose is not planar but exists in different three-dimensional shapes or conformations. pearson.comuzh.ch
Chair Conformations and Energetic Preferences
Similar to cyclohexane, the most stable conformations for the pyranose ring are the chair conformations, designated as ⁴C₁ and ¹C₄. uzh.chuni-kiel.de The chair conformation is significantly more stable than other potential forms like the boat, skew, or half-chair conformations. pearson.comuni-kiel.de
The stability of the chair conformation is determined by the positions of its substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). pearson.com Equatorial positions are less sterically hindered and therefore more stable for bulky substituents. youtube.com
In the case of D-glucose, the ⁴C₁ chair conformation is strongly preferred. uzh.chuni-kiel.de For β-D-glucopyranose , all of the bulky substituents, including the five hydroxyl groups and the -CH2OH group, can occupy the more stable equatorial positions. bartleby.comaklectures.com This arrangement minimizes steric strain, making it the most stable conformation of glucose. bartleby.comlibretexts.org
In α-D-glucopyranose , the hydroxyl group at the anomeric carbon (C1) is in the axial position, which introduces some steric strain. aklectures.com This makes the α-anomer slightly less stable than the β-anomer, explaining the predominance of the β-form in aqueous solutions. libretexts.orgaklectures.com The energy difference between the two chair conformations of β-D-glucopyranose is significant, with the ⁴C₁ conformation being favored by approximately 25 kJ/mol over the ¹C₄ conformation. uni-kiel.de
| Conformation | Substituent Positions | Relative Stability |
| β-D-Glucopyranose (⁴C₁ chair) | All bulky groups equatorial | Most stable |
| α-D-Glucopyranose (⁴C₁ chair) | C1-OH is axial, others equatorial | Less stable than β-anomer |
Influence of Substituents on Ring Puckering
The three-dimensional conformation of the D(+)-Glucose pyranose ring is not planar but exists in various puckered forms to alleviate steric and torsional strain. iucr.org The most stable and predominant conformations are the chair forms, designated as ⁴C₁ and ¹C₄. nih.gov In the ⁴C₁ conformation, the substituents at positions 1, 2, 3, and 4 are in equatorial or axial positions that minimize steric hindrance, making it the most energetically favorable state for D-glucose. iucr.orgmdpi.com
The puckering of the pyranose ring is significantly influenced by the nature and orientation of its substituents. rsc.orgnih.govacs.org Factors determining the conformational landscape include the anomeric effect, steric effects from torsional constraints, and the network of hydrogen bonds. rsc.org For instance, the oxidation of D-glucose to D-gluconolactone results in a change in ring puckering. rsc.org While β-D-Glucose has a C5–O5–C1–C2 dihedral angle of –63°, the corresponding angle in D-gluconolactone shifts to 25° and 29° in its two primary conformers. rsc.org This structural alteration is primarily due to the change in the C1 carbon from a hemiacetal to a lactone.
The size of a substituent plays a crucial role; bulkier groups can cause significant steric torsion, which competes with other electronic effects and can shift the conformational equilibrium. mdpi.com For example, in methyl L-idopyranosides, which have three axial hydroxyl groups, there is considerable conformational heterogeneity. nd.edu This contrasts with glucose, where the puckering signature is more stable. nd.edu The introduction of different substituents, such as halogens at the C2 position, can also influence the ring's conformation, although in some cases, the effect on the pyranose ring itself is not significant. mdpi.com Instead, these substituents can have a more pronounced effect on the crystal packing and intermolecular interactions. mdpi.com
Computational studies, such as all-atom explicit-solvent molecular dynamics simulations, are instrumental in characterizing the thermodynamics of ring puckering for various monosaccharides. nih.gov These simulations help in understanding the subtle balance between different chair and boat/skew-boat conformations. nih.gov The Cremer-Pople puckering parameters (Q, θ, and φ) are used to quantitatively describe the extent and nature of the ring puckering. nih.gov
Isotopic Labeling and Tracing in Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of D(+)-Glucose in biological systems. This involves replacing one or more atoms in the glucose molecule with their isotopes, which can be either radioactive or stable.
Radiolabeled D(+)-Glucose (e.g., D-Glucose-2-C-14, Carbon-14, Tritium) for Metabolic Studies
Radiolabeled glucose, using isotopes like Carbon-14 (¹⁴C) and Tritium (B154650) (³H), has been extensively used in metabolic research. ontosight.aiwikipedia.org These radioactive tracers allow for the sensitive detection and quantification of glucose uptake, metabolism, and transport. ontosight.aicreative-proteomics.com
D-Glucose-2-¹⁴C: This tracer, with ¹⁴C at the second carbon position, has been used to study the synthesis of other molecules from glucose. For instance, research on ascorbic acid synthesis in rats utilized D-glucose-2-¹⁴C to trace the carbon skeleton's rearrangement during the metabolic conversion. researchgate.netscispace.com
Tritium (³H)-Labeled Glucose: Tritium, a radioactive isotope of hydrogen, is frequently used as a tracer in biochemical studies due to the presence of hydrogen in all organic compounds. ontosight.aiwikipedia.org D-Glucose labeled with tritium at specific positions, such as [3-³H]-glucose, is used for metabolic studies and to measure glucose uptake. revvity.com Differences in the metabolism of variously tritiated glucoses can be used to quantify different aspects of glucose recycling. nih.gov
The use of radiolabeled compounds requires strict safety protocols due to their radioactivity. ontosight.ai
Stable Isotope-Labeled D(+)-Glucose (e.g., U-¹³C₆, D₇) for Pathway Elucidation and Flux Analysis
Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), are non-radioactive and have become increasingly popular in metabolic research, especially in human studies. wikipedia.orgcreative-proteomics.com They are used to trace metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis (MFA). creative-proteomics.comcreative-proteomics.com
Uniformly Labeled ¹³C-Glucose ([U-¹³C₆]glucose): Here, all six carbon atoms are replaced with the ¹³C isotope. isotope.com This tracer provides a broad overview of the incorporation of glucose-derived carbon into a wide range of metabolites in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netacs.org By analyzing the mass isotopomer distributions (MIDs) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can determine the relative contributions of different metabolic pathways. creative-proteomics.comsci-hub.sekuleuven.be For example, [U-¹³C₆]glucose has been used to study altered glucose metabolism in cancer cells. creative-proteomics.comkuleuven.be
Positionally Labeled ¹³C-Glucose: Labeling specific carbon atoms, such as in [1,2-¹³C]glucose, allows for a more detailed resolution of specific metabolic branch points. creative-proteomics.com For instance, this type of labeling can help differentiate the flux through the oxidative and non-oxidative branches of the PPP. mdpi.com
Deuterium-Labeled Glucose (e.g., D₇-Glucose): In D-Glucose-d₇, seven hydrogen atoms are substituted with deuterium. pubcompare.aimedchemexpress.com This stable isotope-labeled compound is used as a tracer in metabolic studies, often in conjunction with ¹³C-labeling. isotope.comisotope.com For example, D-Glucose-¹³C₆,d₇ is a dual-labeled tracer used in metabolic research. isotope.com
Table 1: Examples of Radiolabeled D(+)-Glucose and Their Research Applications
| Radiolabeled Compound | Isotope | Research Application | References |
|---|---|---|---|
| D-Glucose-2-¹⁴C | Carbon-14 | Tracing carbon skeleton in biosynthesis | researchgate.net, scispace.com |
| [U-¹⁴C]glucose | Carbon-14 | Measuring overall glucose recycling and oxidation | nih.gov, revvity.com, oup.com, nih.gov |
| [3-³H]-glucose | Tritium | Glucose uptake and metabolic studies | revvity.com |
| [1-³H]-D-glucose | Tritium | Quantifying hexose (B10828440) monophosphate pathway recycling | nih.gov |
| [6-³H]-glucose | Tritium | Measuring recycling via Cori-alanine cycle and CO₂ | nih.gov |
Table 2: Examples of Stable Isotope-Labeled D(+)-Glucose and Their Research Applications
| Stable Isotope-Labeled Compound | Isotope(s) | Research Application | References |
|---|---|---|---|
| [U-¹³C₆]glucose | Carbon-13 | Metabolic flux analysis, pathway elucidation | creative-proteomics.com, nih.gov, isotope.com, researchgate.net, acs.org |
| [1,2-¹³C]glucose | Carbon-13 | Resolving pentose phosphate pathway branches | creative-proteomics.com, mdpi.com |
| D-Glucose-d₇ | Deuterium | Metabolic tracer studies, internal standard | pubcompare.ai, isotope.com, medchemexpress.com |
| D-Glucose-¹³C₆,d₇ | Carbon-13, Deuterium | Dual-labeling metabolic tracer studies | , isotope.com |
Application in Quantitative Biochemical Reactions and Functional Rate Assessment
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a quantitative method for determining the rates of metabolic reactions. creative-proteomics.com By introducing a labeled substrate like ¹³C-glucose into a biological system, researchers can track the flow of carbon atoms through the metabolic network. creative-proteomics.com The resulting labeling patterns in downstream metabolites are measured by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). creative-proteomics.comnih.gov
This data, specifically the mass isotopomer distribution (MID), is then used in mathematical models to calculate the fluxes through various biochemical reactions. sci-hub.sefiveable.me This approach allows for the quantification of pathway activities and provides insights into metabolic regulation. fiveable.me For instance, MFA with ¹³C-glucose has been used to quantify the contributions of glucose to the TCA cycle in different tissues under physiological conditions. sci-hub.se
The choice of the isotopic tracer is critical for the success of the experiment. mdpi.com While uniformly labeled glucose is informative for a global view, positionally labeled tracers or even mixtures of labeled and unlabeled glucose can provide higher resolution for specific pathways. researchgate.netmdpi.com For example, a mixture of 50% [U-¹³C]glucose and 50% unlabeled glucose can help differentiate the fluxes in the two branches of the pentose phosphate pathway. mdpi.com
Quantitative analysis of stable isotopes in biological samples, such as blood plasma, requires careful consideration of the natural abundance of isotopes and often involves derivatization of the analytes to make them suitable for techniques like gas chromatography-mass spectrometry (GC-MS). shimadzu.com This powerful methodology has been applied across various research areas, including microbiology, plant biology, and biomedical research, to gain a deeper understanding of cellular metabolism. creative-proteomics.comnih.govresearchgate.net
Computational Chemistry and Modeling of D(+)-Glucose
Computational chemistry provides powerful tools for investigating the properties of D(+)-Glucose at the molecular level. Quantum mechanical calculations, in particular, offer detailed insights into its structural and vibrational characteristics.
Quantum Mechanical (QM) Calculations for Vibrational Frequencies and Raman Intensities
Quantum mechanical methods, such as Density Functional Theory (DFT), are used to compute the vibrational frequencies and Raman intensities of D(+)-Glucose. nih.govtandfonline.comscielo.br These calculations complement experimental techniques like Raman and infrared (IR) spectroscopy by aiding in the detailed assignment of the observed spectral bands. mdpi.comresearchgate.net
The process often involves first generating theoretical structures of glucose, sometimes including hydration shells to mimic aqueous solutions, and then performing QM calculations to determine the vibrational modes. nih.govresearchgate.net For example, DFT calculations at the B3LYP/6-311++G** level have been used to analyze the FT-IR spectra of α-D-glucose, allowing for the assignment of numerous bands to its different conformers. researchgate.netacs.org
These computational studies have successfully predicted the Raman spectra for various glucose models, including linked glucose molecules, which are relevant for understanding larger carbohydrates like amylose. mdpi.com The calculated frequencies and intensities for the α and β anomers of D-glucose have been shown to be in satisfactory agreement with experimental measurements. nih.govtandfonline.com For instance, vibrational simulations for β-D-glucose and α-D-glucose pyranose have identified frequencies in the 941–992 cm⁻¹ region, which correspond to complex water-carbohydrate motions. nih.govtandfonline.com
By combining experimental Raman spectroscopy with in-silico approaches, researchers can develop robust methods for the online characterization and quantification of carbohydrates in various applications, including bioprocesses. nih.govresearchgate.netmdx.ac.uk
Table 3: Calculated Raman Frequencies for D-Glucose Anomers
| Anomer | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|
| β D-glucose pyranose | 969 | nih.gov, tandfonline.com |
| α D-glucose pyranose | 986 | nih.gov, tandfonline.com |
Molecular Dynamics (MD) Simulations for Transport Mechanisms
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for visualizing the transport of D(+)-Glucose across biological membranes and artificial channels at an atomic level. These simulations provide insights into the dynamic processes that are often difficult to capture through experimental methods alone. By modeling the interactions between glucose, transporter proteins, and the surrounding environment, researchers can elucidate the step-by-step mechanisms governing its passage.
MD simulations have been instrumental in understanding glucose transport via glucose transporters (GLUTs). For instance, simulations combined with atomic force microscopy have quantified the force required to transport a single D-glucose molecule across a cell membrane as 37 ± 9 pN, with a transport duration of approximately 20 ms. rsc.org These studies revealed that the process is not merely simple diffusion but is critically dependent on specific interactions within the transporter. Simulations of GLUT1 have identified key salt bridges, such as K38/E299 and K300/E426, that play a vital role in the transport cycle. rsc.org Further all-atom MD simulations have shown that glucose exchanges can occur within the GLUT1 channel on a nanosecond timescale with minimal conformational changes to the protein. acs.org
Steered MD simulations, a technique used to explore the entire transport pathway, have helped to map the free energy landscapes of glucose translocation. These studies have identified specific amino acid residues that act as gates, controlling the passage of glucose. For example, in GLUT1, residues H160 and W388 have been shown to form a checkpoint that regulates transport through the channel. mdpi.com
The application of MD simulations extends beyond native biological transporters. The transport mechanism of β-D-glucose through synthetic cyclic peptide nanotubes (CPNTs) has also been investigated. tandfonline.com These studies highlight the crucial role of non-bonded interactions, particularly hydrogen bonds and van der Waals forces, between glucose, water molecules, and the nanotube in facilitating transport. tandfonline.com Potential of Mean Force (PMF) calculations, a common analysis technique in MD studies, have revealed the binding free energy profiles of glucose within these channels. tandfonline.com
Table 1: Key Findings from MD Simulations of D(+)-Glucose Transport
| Simulation Target | Key Finding | Quantitative Data | Source Citation |
|---|---|---|---|
| GLUT1 Transporter | Force and timescale of single-molecule transport. | Force: 37 ± 9 pN; Time: ~20 ms | rsc.org |
| GLUT1 Transporter | Identification of critical salt bridges for transport. | K38/E299, K300/E426 | rsc.org |
| GLUT1 Transporter | Identification of gating residues. | H160, W388 | mdpi.com |
Density Functional Theory (DFT) for Cohesive and Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for determining the cohesive energies within a crystal lattice and the interaction energies between D(+)-Glucose and other molecules, providing fundamental insights into its stability and reactivity.
DFT calculations have been employed to understand the intermolecular forces that stabilize the crystalline structure of glucose derivatives. For halogenated derivatives of 2-deoxy-D-glucose, DFT has been used to calculate cohesive and interaction energies, supporting experimental findings that the crystal lattice is primarily stabilized by a network of hydrogen bonds. mdpi.com Similarly, studies on D-glucose have used DFT to analyze its structural and electronic properties, calculating a HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap of 4.52 eV, which characterizes its chemical reactivity and stability. jscholarpublishers.comjscholaronline.org
The interaction of D(+)-Glucose with other molecules is a key area of research where DFT provides critical energetic data. For example, the interaction between D-glucose and methacrylic acid, a functional monomer used in glucose sensors, was studied using DFT. researchgate.net These calculations help in understanding the non-covalent interactions responsible for molecular recognition. researchgate.net In another application, DFT was used to investigate the adsorption of D(+)-Glucose on a titanium dioxide (TiO₂) anatase surface, a process relevant to biosensors and biomass conversion. nih.govfrontiersin.org The calculations showed that the adsorption process is exothermic, with specific adsorption energies depending on the binding site. frontiersin.org
DFT is also applied to study the catalytic conversion of glucose. Research into the hydrothermal transformation of glucose to fructose, catalyzed by sodium (Na⁺) and potassium (K⁺) ions, used DFT to calculate the reaction energy barriers. mdpi.com The results indicated that the catalytic efficiency depends on the specific coordination sites of the ions on the glucose molecule, with the lowest reaction barrier for Na⁺-catalyzed isomerization being 37.16 kcal/mol. mdpi.com
Table 2: Interaction and Adsorption Energies of D(+)-Glucose from DFT Studies
| Interacting System | Method | Calculated Energy/Property | Source Citation |
|---|---|---|---|
| D-Glucose | DFT (SIESTA) | HOMO-LUMO Gap: 4.52 eV | jscholarpublishers.comjscholaronline.org |
| D-Glucose on TiO₂ anatase surface | DFT (B3LYP) | Adsorption is exothermic. | frontiersin.org |
| D-Glucose + Na⁺ (Isomerization) | DFT (COSMO) | Reaction Energy Barrier: 37.16 kcal/mol | mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| D(+)-Glucose |
| β-D-glucose |
| 2-deoxy-D-glucose |
| Methacrylic Acid |
| Titanium Dioxide |
| Fructose |
| Arginine |
D + Glucose in Biochemical Pathways
Central Role in Cellular Energy Metabolism
D(+)-Glucose, a simple sugar with the chemical formula C6H12O6, is the most important source of energy for all organisms. wikipedia.orglibretexts.org This monosaccharide is the primary fuel for cellular respiration in mammals. nih.gov Through a series of complex biochemical pathways, the energy stored in the chemical bonds of glucose is released and used to synthesize adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. libretexts.org
The breakdown of carbohydrates, like starch or glycogen (B147801), yields glucose, which is then transported to cells to fuel metabolic processes. libretexts.org The complete oxidation of a single molecule of glucose to carbon dioxide and water can produce approximately 30 molecules of ATP. nih.gov This process begins with glycolysis, an ancient metabolic pathway found in the vast majority of living organisms. khanacademy.org
Glycolysis Pathway and D(+)-Glucose Catabolism.khanacademy.orgstanford.edunih.gov
Glycolysis is the initial step in the breakdown of glucose to extract energy for cellular metabolism. khanacademy.org This series of ten enzyme-catalyzed reactions occurs in the cytoplasm of the cell and converts one molecule of glucose into two molecules of pyruvate (B1213749). assaygenie.comwikipedia.org The process does not require oxygen and is therefore a key pathway for energy production in both aerobic and anaerobic organisms. khanacademy.orgassaygenie.com
The subsequent steps involve a series of isomerizations, phosphorylations, and cleavage reactions. A key intermediate is fructose-1,6-bisphosphate, which is formed in the third step of the pathway. microbiologyinfo.com This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GAP). microbiologyinfo.com DHAP is subsequently converted to GAP, meaning that from this point forward, each step in the pathway occurs twice for every one molecule of glucose that enters glycolysis. microbiologyinfo.com
Interactive Data Table: Key Enzymes and Intermediates in Glycolysis
| Step | Substrate | Enzyme | Product(s) |
| 1 | D-Glucose | Hexokinase/Glucokinase | Glucose-6-phosphate |
| 2 | Glucose-6-phosphate | Phosphoglucose (B3042753) isomerase | Fructose-6-phosphate (B1210287) |
| 3 | Fructose-6-phosphate | Phosphofructokinase-1 | Fructose-1,6-bisphosphate |
| 4 | Fructose-1,6-bisphosphate | Aldolase | Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate |
| 5 | Dihydroxyacetone phosphate | Triosephosphate isomerase | Glyceraldehyde-3-phosphate |
| 6 | Glyceraldehyde-3-phosphate | Glyceraldehyde-3-phosphate dehydrogenase | 1,3-Bisphosphoglycerate |
| 7 | 1,3-Bisphosphoglycerate | Phosphoglycerate kinase | 3-Phosphoglycerate (B1209933), ATP |
| 8 | 3-Phosphoglycerate | Phosphoglycerate mutase | 2-Phosphoglycerate |
| 9 | 2-Phosphoglycerate | Enolase | Phosphoenolpyruvate (B93156) |
| 10 | Phosphoenolpyruvate | Pyruvate kinase | Pyruvate, ATP |
Specifically, in step 7, the enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP. wikipedia.org Similarly, in the final step of glycolysis, pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding another molecule of ATP. wikipedia.org
For each molecule of glucose that enters glycolysis, a total of four ATP molecules are produced in the pay-off phase. khanacademy.org However, since two ATP molecules were consumed in the initial energy investment phase, the net gain is two ATP molecules. nih.govnih.gov In addition to ATP, glycolysis also produces two molecules of NADH and two molecules of pyruvate per glucose molecule. nih.gov
The rate of glycolysis, or glycolytic flux, is tightly regulated to meet the cell's energy demands. creative-proteomics.com This regulation occurs primarily at three irreversible enzymatic steps in the pathway: the reactions catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. stanford.edu
PFK-1 is the most important control point in glycolysis. khanacademy.org Its activity is allosterically regulated by various molecules. High levels of ATP and citrate (B86180), which signal that the cell has abundant energy, inhibit PFK-1. libretexts.org Conversely, high levels of AMP and fructose-2,6-bisphosphate, indicators of low energy status, activate PFK-1. libretexts.org
Hexokinase is inhibited by its product, glucose-6-phosphate. creative-proteomics.com This prevents the cell from committing too much glucose to glycolysis when it is not needed. Pyruvate kinase, the final regulatory enzyme, is inhibited by high levels of ATP, acetyl-CoA, and long-chain fatty acids. creative-proteomics.com It is activated by fructose-1,6-bisphosphate, an example of feedforward stimulation. creative-proteomics.com
Pentose (B10789219) Phosphate Pathway (PPP) and D(+)-Glucose.khanacademy.orgstanford.edunih.gov
The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis. wikipedia.org It utilizes glucose-6-phosphate, an intermediate of glycolysis, to generate NADPH and the precursors for nucleotide synthesis. wikipedia.orgfrontiersin.org Unlike glycolysis, the primary role of the PPP is anabolic rather than catabolic. wikipedia.org
The PPP consists of two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.org The oxidative phase is irreversible and is responsible for the production of NADPH. tuscany-diet.net The non-oxidative phase consists of a series of reversible reactions that produce pentose sugars, including ribose-5-phosphate, which is essential for the synthesis of DNA and RNA. frontiersin.org
A primary function of the pentose phosphate pathway is the production of NADPH, a crucial molecule for protecting cells against oxidative stress. wikipedia.org NADPH is the primary reducing agent in the cell and is essential for the regeneration of glutathione (B108866), a major antioxidant. wikipedia.org
The first and rate-limiting step of the PPP is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphogluconolactone and produces one molecule of NADPH. frontiersin.org A second molecule of NADPH is generated later in the oxidative phase by the enzyme 6-phosphogluconate dehydrogenase. frontiersin.org
The NADPH produced by the PPP is vital for reducing oxidative stress by maintaining a high level of reduced glutathione. researchgate.net Glutathione reductase uses NADPH to reduce oxidized glutathione, which can then be used by glutathione peroxidase to detoxify harmful reactive oxygen species, such as hydrogen peroxide. wikipedia.org This is particularly important in cells like red blood cells, which are constantly exposed to high levels of oxygen. wikipedia.org
Interactive Data Table: Comparison of Glycolysis and the Pentose Phosphate Pathway
| Feature | Glycolysis | Pentose Phosphate Pathway |
| Primary Function | ATP production | NADPH and pentose synthesis |
| Starting Molecule | D-Glucose | Glucose-6-phosphate |
| Oxygen Requirement | Anaerobic | Aerobic and Anaerobic |
| Net ATP Production | 2 ATP | None |
| Key Products | Pyruvate, ATP, NADH | NADPH, Ribose-5-phosphate |
| Primary Regulation | Phosphofructokinase-1 | Glucose-6-phosphate dehydrogenase |
Biosynthesis of Precursors for Macromolecules
D(+)-Glucose is a fundamental source of carbon skeletons for the synthesis of various macromolecules essential for cellular structure and function. Through catabolic pathways like glycolysis and the pentose phosphate pathway (PPP), D(+)-glucose is broken down into smaller intermediate molecules. These intermediates are then diverted into anabolic pathways to build complex structures such as nucleic acids, lipids, and proteins.
Nucleic Acid Precursors: The pentose phosphate pathway, which runs parallel to glycolysis, is critical for the synthesis of nucleotide precursors. princeton.eduwikipedia.org This pathway converts glucose-6-phosphate into ribose-5-phosphate, the five-carbon sugar that forms the backbone of RNA and DNA. wikipedia.orgnih.govvt.edu Additionally, the PPP generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is required for the synthesis of deoxyribonucleotides from ribonucleotides. nih.gov
Lipid Precursors: The primary building block for fatty acid synthesis is acetyl-CoA. utah.eduwikipedia.orgkhanacademy.org This two-carbon molecule is primarily derived from the pyruvate generated at the end of glycolysis. utah.eduwikipedia.orgbyjus.com Pyruvate enters the mitochondria and is converted to acetyl-CoA. For fatty acid synthesis, which occurs in the cytoplasm, this acetyl-CoA is transported out of the mitochondria in the form of citrate. In the cytoplasm, ATP citrate lyase cleaves citrate to release acetyl-CoA, making it available for the synthesis of fatty acids and cholesterol. wikipedia.orgnih.gov
Amino Acid Precursors: The carbon backbones of non-essential amino acids are derived from intermediates of both glycolysis and the Tricarboxylic Acid (TCA) cycle. Several key glycolytic intermediates serve as starting points for amino acid synthesis. libretexts.org For instance, 3-phosphoglycerate is the precursor for the synthesis of serine, which in turn can be converted to glycine (B1666218) and cysteine. libretexts.orgnih.gov Pyruvate, the final product of glycolysis, is a direct precursor for alanine (B10760859). byjus.comwikipedia.orgnih.gov Furthermore, intermediates from the TCA cycle, which is fueled by acetyl-CoA from glucose, also serve as crucial amino acid precursors. α-ketoglutarate and oxaloacetate, for example, can be converted into glutamate, glutamine, proline, arginine, aspartate, and asparagine. libretexts.orggsu.eduwikipedia.org
The table below summarizes the key precursor metabolites derived from D(+)-glucose metabolism and the macromolecules they help synthesize.
Tricarboxylic Acid (TCA) Cycle / Krebs Cycle and D(+)-Glucose Metabolism
The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle, is the central hub of cellular respiration. It does not directly consume D(+)-glucose, but rather metabolizes its breakdown product, acetyl-CoA, to generate significant amounts of energy. The link between glycolysis, the initial pathway of glucose breakdown, and the TCA cycle is a critical step in aerobic respiration.
Pyruvate to Acetyl-CoA Conversion
The end product of glycolysis in the cytoplasm is two molecules of pyruvate for each molecule of glucose. nih.gov To enter the TCA cycle, pyruvate is first transported into the mitochondrial matrix. utah.eduwikipedia.org Here, it undergoes oxidative decarboxylation, a reaction catalyzed by a large multi-enzyme complex called the pyruvate dehydrogenase complex (PDC). wikipedia.orgutah.edubyjus.com This reaction is often referred to as the "link reaction" as it connects the glycolytic pathway to the TCA cycle. utah.edugsu.edulibretexts.org
This conversion is a crucial, irreversible step in eukaryotes. nih.gov The PDC sequentially carries out three main actions:
Decarboxylation: A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide (CO₂). nih.govlibretexts.org
Oxidation: The remaining two-carbon fragment is oxidized, and the electrons are transferred to the coenzyme NAD⁺, forming NADH. nih.govwikipedia.org
Acetyl-CoA Formation: The oxidized two-carbon acetyl group is attached to Coenzyme A (CoA), forming acetyl-CoA. nih.govwikipedia.org
For each molecule of D(+)-glucose that enters glycolysis, two molecules of pyruvate are produced, leading to the formation of two molecules of acetyl-CoA, two molecules of NADH, and the release of two molecules of CO₂. libretexts.org
NADH, FADH₂, and GTP Generation
The acetyl-CoA generated from pyruvate enters the TCA cycle by condensing with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate. nih.govresearchgate.net Through a series of eight enzymatic reactions, the citrate is progressively oxidized, regenerating oxaloacetate at the end of the cycle. During this process, the energy released from the oxidation of the acetyl group is captured in the form of high-energy electron carriers (NADH and FADH₂) and a high-energy phosphate compound (GTP or ATP).
For each molecule of acetyl-CoA that enters the TCA cycle, the following are generated:
3 molecules of NADH nih.govccbcmd.edu
1 molecule of FADH₂ nih.govccbcmd.edu
1 molecule of GTP (or ATP) nih.govccbcmd.edu
Since one molecule of D(+)-glucose yields two molecules of acetyl-CoA, the total output from the TCA cycle per glucose molecule is doubled. ccbcmd.edu
The table below details the energy-yielding products generated from the complete oxidation of one molecule of D(+)-glucose through glycolysis, pyruvate oxidation, and the TCA cycle.
The NADH and FADH₂ molecules produced are crucial as they subsequently donate their high-energy electrons to the electron transport chain, leading to the synthesis of a large number of ATP molecules through oxidative phosphorylation. wikipedia.org The complete oxidation of one molecule of glucose can yield approximately 30 to 38 molecules of ATP. nih.govwikipedia.orgncert.nic.in
Glycogenesis and Glycogenolysis
When D(+)-glucose is abundant, cells store it in the form of a large, branched polysaccharide called glycogen. This process of glycogen synthesis is known as glycogenesis. Conversely, when energy is needed, glycogen is broken down to release glucose in a process called glycogenolysis. These two pathways are central to maintaining glucose homeostasis.
D(+)-Glucose Storage as Glycogen in Liver and Muscle
Glycogen serves as the primary short-term energy reserve in animals and is stored mainly in the liver and skeletal muscles. princeton.eduportlandpress.comresearchgate.netnih.gov
Liver Glycogen: The liver contains a high concentration of glycogen, which can constitute up to 5-6% of its fresh weight. researchgate.net An adult liver can store approximately 100-120 grams of glycogen. researchgate.net The primary function of liver glycogen is to maintain blood glucose levels, particularly between meals. vt.eduportlandpress.com When blood glucose drops, the liver breaks down its glycogen stores (glycogenolysis) and releases free glucose into the bloodstream for use by other tissues, especially the brain. princeton.eduvt.edu
Glycogenesis is the metabolic pathway for the synthesis of glycogen from glucose. khanacademy.org The process begins with the phosphorylation of glucose to glucose-6-phosphate. This is then converted to glucose-1-phosphate, which reacts with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. nih.gov The enzyme glycogen synthase then adds these UDP-glucose units to a growing glycogen chain, forming α-1,4 glycosidic bonds. Another enzyme, the glycogen branching enzyme, creates α-1,6 glycosidic bonds to form the characteristic branches of the glycogen molecule.
Glycogenolysis is the breakdown of glycogen into glucose. princeton.eduvt.edu The key enzyme, glycogen phosphorylase, sequentially cleaves the α-1,4 glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose-1-phosphate. princeton.eduresearchgate.net A debranching enzyme is also required to remove branches and allow phosphorylase to continue its action. vt.edu The glucose-1-phosphate is then converted to glucose-6-phosphate. vt.edu In the liver, glucose-6-phosphate is hydrolyzed by glucose-6-phosphatase to free glucose, which is released into the blood. princeton.eduvt.edu In muscle, glucose-6-phosphate enters glycolysis. princeton.edu
Regulation of Glycogen Synthesis and Breakdown
Glycogenesis and glycogenolysis are reciprocally and tightly regulated to ensure that glucose is stored when it is plentiful and released when it is needed. This regulation occurs through both hormonal control, which addresses the needs of the whole body, and allosteric control, which responds to the metabolic state of the individual cell. wikipedia.org
Hormonal Regulation: The primary hormones involved are insulin (B600854), glucagon (B607659), and epinephrine (B1671497). nih.gov
Insulin: Released from the pancreas in response to high blood glucose levels (e.g., after a meal), insulin stimulates glycogenesis. nih.govportlandpress.com It promotes the dephosphorylation and activation of glycogen synthase, the key enzyme for glycogen synthesis. wikipedia.org Simultaneously, insulin promotes the dephosphorylation and inactivation of glycogen phosphorylase, the enzyme for glycogen breakdown, thereby inhibiting glycogenolysis.
Glucagon: Secreted by the pancreas when blood glucose levels are low, glucagon acts primarily on the liver to stimulate glycogenolysis. nih.gov It triggers a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase, while simultaneously causing the phosphorylation and inactivation of glycogen synthase. wikipedia.org
Epinephrine (Adrenaline): Released from the adrenal glands in response to stress (the "fight-or-flight" response), epinephrine stimulates glycogenolysis in both the liver and muscle to provide a rapid burst of energy. vt.edu Its mechanism of action is similar to that of glucagon, involving phosphorylation of the key regulatory enzymes.
Allosteric Regulation: Metabolites within the cell can directly regulate the activity of the key enzymes, allowing for a rapid response to cellular needs.
Glycogen Synthase: The inactive, phosphorylated form of glycogen synthase (synthase b) can be allosterically activated by high levels of glucose-6-phosphate. nih.gov This signals that glucose is abundant and should be stored.
Glycogen Phosphorylase: This enzyme is allosterically regulated by the energy status of the cell. In muscle, the inactive form (phosphorylase b) is activated by high levels of AMP (a signal of low energy) and inhibited by ATP and glucose-6-phosphate (signals of high energy). In the liver, the active form (phosphorylase a) is allosterically inhibited by high concentrations of free glucose, signaling that blood glucose levels are sufficient and glycogen breakdown can cease.
The coordinated action of these regulatory mechanisms ensures that glycogen synthesis and breakdown are appropriately balanced to maintain glucose homeostasis and meet the energy demands of the body. wikipedia.org
Gluconeogenesis and D(+)-Glucose Synthesis from Non-Carbohydrate Precursors
Gluconeogenesis is a critical metabolic pathway that synthesizes D(+)-Glucose from non-carbohydrate substrates. This process is essential for maintaining blood glucose levels, particularly during periods of fasting, starvation, or intense exercise when dietary carbohydrate intake is insufficient and glycogen stores are depleted. wikipedia.orglibretexts.org The primary non-carbohydrate precursors for gluconeogenesis include lactate (B86563), pyruvate, certain amino acids, and glycerol (B35011). wikipedia.orglibretexts.orgnih.gov This pathway is predominantly active in the liver and, to a lesser extent, the cortex of the kidneys. wikipedia.orgyoutube.com
Role of Lactate, Pyruvate, Amino Acids, and Glycerol
The primary substrates feeding into the gluconeogenic pathway are derived from various metabolic sources. In humans, lactate, glycerol, and the amino acids alanine and glutamine account for over 90% of the precursors for this process. wikipedia.org
Lactate: Produced primarily during anaerobic glycolysis in skeletal muscle and red blood cells, lactate is transported to the liver. gpnotebook.comquora.com In what is known as the Cori cycle, lactate is converted back to pyruvate by the enzyme lactate dehydrogenase, which can then enter the gluconeogenic pathway to be synthesized into D(+)-Glucose. wikipedia.orglibretexts.orggpnotebook.com
Pyruvate: As the end product of glycolysis, pyruvate serves as a central starting point for gluconeogenesis. libretexts.orglibretexts.org It is typically generated from sources like lactate and certain amino acids. wikipedia.orglibretexts.org The conversion of pyruvate back to phosphoenolpyruvate (PEP), a key glycolytic intermediate, involves a series of enzymatic steps that bypass the irreversible pyruvate kinase reaction of glycolysis. libretexts.org
Amino Acids: Glucogenic amino acids, derived from the breakdown of proteins, can be converted into intermediates of the citric acid cycle or directly into pyruvate. wikipedia.orgwikipedia.org Alanine, for instance, can be converted to pyruvate, while glutamine is another significant precursor, particularly in the kidney. wikipedia.orgmvsu.edumdpi.com Branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can also contribute to glucose production by stimulating gluconeogenic enzymes. mvsu.edu
Glycerol: Released from the breakdown of triglycerides in adipose tissue (lipolysis), glycerol is transported to the liver. nih.gov It is then phosphorylated to glycerol phosphate and subsequently oxidized to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, which can be readily used for D(+)-Glucose synthesis. libretexts.orgnih.gov Studies in mice have indicated that during fasting, glycerol is a major net carbon source for gluconeogenesis. nih.gov
| Precursor | Primary Source | Entry Point into Gluconeogenesis |
|---|---|---|
| Lactate | Anaerobic Glycolysis (e.g., in muscle, red blood cells) | Converted to Pyruvate |
| Pyruvate | Glycolysis, Lactate, Alanine | Converted to Oxaloacetate |
| Glucogenic Amino Acids (e.g., Alanine, Glutamine) | Protein Catabolism | Converted to Pyruvate or Citric Acid Cycle Intermediates |
| Glycerol | Triglyceride Breakdown (Lipolysis) in Adipose Tissue | Converted to Dihydroxyacetone Phosphate (DHAP) |
Hepatic and Renal Contributions
While the liver is the primary site of gluconeogenesis, the kidneys also play a significant and often underestimated role. wikipedia.orgnih.gov Together, these organs ensure a steady supply of D(+)-Glucose to tissues that depend on it, such as the brain, red blood cells, and the renal medulla. libretexts.orgdiabetesjournals.org
Hepatic Gluconeogenesis: The liver is responsible for the majority of D(+)-Glucose production via gluconeogenesis, especially in the initial stages of fasting. nih.gov It preferentially utilizes lactate, glycerol, and the amino acid alanine as its main precursors. wikipedia.org The liver's capacity to perform both glycogenolysis (breakdown of glycogen) and gluconeogenesis allows it to be the central regulator of blood glucose homeostasis. wikipedia.org
| Organ | Primary Role in Gluconeogenesis | Preferred Precursors | Contribution during Prolonged Fasting |
|---|---|---|---|
| Liver | Primary site for maintaining blood glucose homeostasis | Lactate, Glycerol, Alanine | Decreases as glycogen stores are depleted |
| Kidney | Significant role, especially in prolonged fasting and acidosis | Lactate, Glutamine, Glycerol | Increases substantially, can account for up to 50% of total |
Interactions with Other Metabolic Pathways
The synthesis of D(+)-Glucose is intricately linked with several other major metabolic pathways. These connections ensure that the cell's energy status and biosynthetic needs are balanced and coordinated.
Cholesterol Synthesis
The pathways of D(+)-Glucose metabolism and cholesterol synthesis are interconnected. nih.gov The breakdown of D(+)-Glucose through glycolysis produces pyruvate, which is then converted to acetyl-CoA. nih.gov This acetyl-CoA serves as the fundamental building block for the de novo synthesis of cholesterol. nih.govlibretexts.orgquora.com Therefore, the availability of glucose can directly influence the rate of cholesterol production, as glucose catabolism provides the necessary acetyl groups for this energetically demanding process. nih.govlibretexts.org
Urea (B33335) Cycle
The urea cycle, which is responsible for detoxifying ammonia (B1221849) by converting it to urea, is linked to gluconeogenesis through the citric acid cycle. wikipedia.org Fumarate (B1241708), an intermediate produced during the urea cycle, is also an intermediate of the citric acid cycle. wikipedia.org This fumarate can be converted to malate (B86768) and then to oxaloacetate, a direct precursor for gluconeogenesis. quora.com Additionally, the amino acid aspartate, which donates a nitrogen atom in the urea cycle, is formed from oxaloacetate. wikipedia.org Recent research also suggests a direct link where protective glucose metabolism can enhance urea cycle activity to shield cells from inflammation by preserving aspartate pools. nih.gov
Lipid and Amino Acid Metabolism
Gluconeogenesis is fundamentally linked to both lipid and amino acid metabolism through the provision of its core substrates.
Lipid Metabolism: The breakdown of triglycerides (lipolysis) in adipose tissue releases fatty acids and glycerol. While fatty acids cannot be directly converted to glucose in humans, the glycerol backbone is a key gluconeogenic precursor. libretexts.orgnih.gov It enters the pathway as dihydroxyacetone phosphate. nih.gov
Amino Acid Metabolism: The catabolism of proteins yields various amino acids. wikipedia.org These amino acids are classified as either glucogenic, ketogenic, or both. Glucogenic amino acids are those whose carbon skeletons can be converted into pyruvate or intermediates of the citric acid cycle, thus serving as direct substrates for D(+)-Glucose synthesis. wikipedia.orgwikipedia.org This connection is crucial during periods of fasting when muscle protein is broken down to supply amino acids for gluconeogenesis. wikipedia.org
D + Glucose Transport and Cellular Uptake
Glucose Transporter Protein Families
The transport of glucose across the cell membrane is accomplished by two main families of transport proteins: the Facilitative Glucose Transporters (GLUT or SLC2A family) and the Sodium-Glucose Co-transporters (SGLT or SLC5A family). nih.govcambridge.orgwikipedia.orgoatext.com The GLUT family operates through facilitated diffusion, moving glucose down its concentration gradient, while the SGLT family utilizes active transport, coupling glucose movement to the sodium gradient. news-medical.netwikipedia.org
Facilitative Glucose Transporters (GLUTs)
The Facilitative Glucose Transporters (GLUTs), also known as the SLC2A family, are a group of integral membrane proteins that facilitate the transport of glucose and other related hexoses across the plasma membrane. wikipedia.org There are 14 known members of the GLUT family in humans, which are categorized into three classes based on sequence similarity. news-medical.netebi.ac.uk These transporters are crucial for glucose homeostasis and are expressed in a wide variety of tissues throughout the body. oatext.com
GLUT proteins function via a process called facilitated diffusion, a type of passive transport that does not require energy in the form of ATP. frontiersin.org These transporters are integral membrane proteins that possess 12 membrane-spanning helices, with both their amino and carboxyl ends located in the cytoplasm. wikipedia.org The transport mechanism is described by the alternating conformation model. wikipedia.org This model proposes that the transporter has a single binding site for glucose that can be exposed to either the outside or the inside of the cell. wikipedia.org The binding of a glucose molecule to this site triggers a conformational change in the protein, which then moves the glucose across the membrane and releases it on the other side. wikipedia.org This process allows glucose to move down its concentration gradient, from an area of higher concentration to an area of lower concentration. news-medical.netfrontiersin.org
The various GLUT isoforms exhibit distinct patterns of tissue expression and have different affinities for glucose and other sugars, which reflects their specific physiological roles. nih.gov
GLUT1 : This transporter is widely expressed in many tissues, with particularly high levels in fetal tissues, red blood cells, and at the blood-brain barrier in adults. news-medical.netebi.ac.uk It is responsible for the basal glucose uptake required for respiration in all cells. news-medical.net GLUT1 has a broad substrate specificity, transporting not only glucose but also other monosaccharides like galactose and mannose. ebi.ac.uk
GLUT2 : Found primarily in the liver, pancreatic beta-cells, small intestine, and kidney tubules. news-medical.netebi.ac.uk It is a bidirectional transporter, facilitating glucose uptake for glycolysis in the liver and the release of glucose produced through gluconeogenesis. news-medical.net In pancreatic beta-cells, GLUT2 plays a role in sensing blood glucose levels. news-medical.net It can transport glucose, galactose, and fructose. wikipedia.org
GLUT4 : This is the primary insulin-responsive glucose transporter and is expressed in tissues where glucose uptake is significantly regulated by insulin (B600854), such as adipose tissue, skeletal muscle, and cardiac muscle. nih.govnews-medical.net In the absence of insulin, GLUT4 is located in intracellular vesicles. nih.gov
Table 1: Tissue Distribution and Substrates of Key GLUT Isoforms
| Transporter | Primary Tissue Distribution | Substrates |
|---|---|---|
| GLUT1 | Fetal tissues, red blood cells, blood-brain barrier | Glucose, Galactose, Mannose |
| GLUT2 | Liver, pancreatic beta-cells, small intestine, kidney | Glucose, Galactose, Fructose |
| GLUT4 | Adipose tissue, skeletal muscle, cardiac muscle | Glucose |
The regulation of glucose uptake in muscle and fat cells is a critical process for maintaining whole-body glucose homeostasis and is primarily mediated by the translocation of GLUT4 to the plasma membrane in response to insulin. ijbs.comoup.com In the basal or unstimulated state, the majority of GLUT4 is sequestered within intracellular vesicles, often referred to as GLUT4 storage vesicles (GSVs). nih.govportlandpress.com
Upon insulin stimulation, a complex signaling cascade is initiated. portlandpress.com This pathway leads to the activation of the protein kinase Akt. oup.com Activated Akt then phosphorylates a number of downstream targets, which ultimately results in the movement, or translocation, of these GLUT4-containing vesicles to the cell surface. ijbs.comportlandpress.com These vesicles then dock and fuse with the plasma membrane, thereby increasing the number of functional GLUT4 transporters at the cell surface. oup.com This insulin-directed recruitment of GLUT4 can lead to a significant 10- to 20-fold increase in the rate of glucose transport into the cell. nih.gov This process is reversible, and when insulin levels decrease, GLUT4 is removed from the plasma membrane and returned to the intracellular storage pool.
Sodium-Glucose Co-transporters (SGLTs)
The Sodium-Glucose Co-transporters (SGLTs), part of the SLC5A gene family, are a group of membrane proteins that actively transport glucose into cells against its concentration gradient. oatext.comwikipedia.org This process is an example of secondary active transport, as it utilizes the energy stored in the electrochemical gradient of sodium ions. wikipedia.org There are several members of the SGLT family, with SGLT1 and SGLT2 being the most extensively studied. wikipedia.org
The transport of glucose by SGLTs is tightly coupled to the transport of sodium ions (Na+). cambridge.orgwikipedia.org This co-transport, or symport, mechanism allows glucose to be moved from a region of low concentration to a region of high concentration. wikipedia.org The process is driven by the sodium gradient across the cell membrane, which is maintained by the Na+/K+-ATPase pump located on the basolateral membrane. cambridge.orgwikipedia.org This pump actively transports three sodium ions out of the cell for every two potassium ions it brings in, using ATP as an energy source. wikipedia.org This action creates a low intracellular sodium concentration. wikipedia.org
The SGLT protein, located on the apical membrane of cells in the small intestine and renal tubules, binds both sodium and glucose from the extracellular space. news-medical.netwikipedia.org The binding of sodium increases the transporter's affinity for glucose. Once both are bound, the transporter undergoes a conformational change, moving both sodium and glucose into the cell. wikipedia.org The sodium moves down its electrochemical gradient, providing the energy for the "uphill" transport of glucose. wikipedia.org Once inside the cell, glucose can then be transported out of the cell across the basolateral membrane by a facilitative glucose transporter, such as GLUT2, and into the bloodstream. nih.govimrpress.com
Table 2: Comparison of GLUT and SGLT Transporters
| Feature | Facilitative Glucose Transporters (GLUTs) | Sodium-Glucose Co-transporters (SGLTs) |
|---|---|---|
| Transport Mechanism | Facilitated Diffusion | Secondary Active Transport |
| Energy Requirement | None (Passive) | Indirectly requires ATP (to maintain Na+ gradient) |
| Driving Force | Glucose Concentration Gradient | Sodium Electrochemical Gradient |
| Primary Function | Glucose uptake and release down a concentration gradient | Glucose absorption and reabsorption against a concentration gradient |
Expression in Intestine and Kidney
The intestine and kidneys are primary sites for glucose absorption and reabsorption, respectively, employing a sophisticated interplay of SGLT and GLUT transporters to manage glucose homeostasis.
In the small intestine, the absorption of dietary D-glucose is primarily initiated by the Sodium-Glucose Cotransporter 1 (SGLT1) . cambridge.orgdiabetesjournals.org Located on the apical (luminal) membrane of enterocytes, SGLT1 is a high-affinity transporter that actively absorbs glucose from the intestinal lumen into the cells, even at low luminal concentrations. diabetesjournals.orgimrpress.com This process is coupled with the transport of sodium ions. cambridge.org Once inside the enterocyte, glucose concentration builds up and then facilitates its exit across the basolateral membrane into the bloodstream via the Glucose Transporter 2 (GLUT2) . diabetesjournals.orgresearchgate.net GLUT2 is a high-capacity, low-affinity transporter that allows for bulk glucose movement out of the cell. researchgate.net
In the kidneys, a similar two-step process ensures that filtered glucose is reabsorbed back into the circulation from the proximal tubules. oup.commdpi.com The majority of glucose reabsorption (around 90%) is handled by the Sodium-Glucose Cotransporter 2 (SGLT2) in the S1 and S2 segments of the proximal tubule. SGLT2 is a high-capacity, low-affinity transporter. The remaining glucose is reabsorbed in the S3 segment by the high-affinity, low-capacity SGLT1. oup.comimrpress.com Similar to the intestine, glucose exits the renal tubule cells across the basolateral membrane into the blood primarily via GLUT2. mdpi.comucl.ac.uk
Interactive Table: Key D(+)-Glucose Transporters in Intestine and Kidney
| Transporter | Location | Organ | Primary Function |
| SGLT1 | Apical membrane of enterocytes; Apical membrane of S3 segment of proximal tubule | Intestine; Kidney | High-affinity active transport of glucose from lumen into the cell. diabetesjournals.orgimrpress.com |
| SGLT2 | Apical membrane of S1/S2 segments of proximal tubule | Kidney | High-capacity active reabsorption of glucose from filtrate. oup.comresearchgate.net |
| GLUT2 | Basolateral membrane of enterocytes and proximal tubule cells | Intestine; Kidney | Low-affinity, high-capacity facilitated diffusion of glucose out of the cell into the bloodstream. researchgate.netmdpi.com |
Endomembrane Glucose Transport
While plasma membrane glucose transporters are well-characterized, glucose transport across the membranes of intracellular organelles, collectively known as the endomembrane system, is also vital for cellular function. nih.govwikipedia.org Glucose is produced within the lumen of the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes through various metabolic processes, necessitating transport mechanisms to move it into the cytosol. nih.govnih.gov These processes include the final step of gluconeogenesis, post-translational modification of glycoproteins, and autophagic degradation of complex carbohydrates. nih.govresearchgate.net
Glucose-6-Phosphatase System in Endoplasmic Reticulum
The endoplasmic reticulum is a central site for glucose production, particularly in the liver and kidneys, through the action of the glucose-6-phosphatase (G6Pase) system. nih.govportlandpress.com This multi-component system catalyzes the terminal step of both gluconeogenesis and glycogenolysis. nih.govportlandpress.com The process is compartmentalized, requiring the coordinated action of several transporters. nih.gov
Transport of Glucose-6-Phosphate (G6P): G6P is transported from the cytosol into the ER lumen by the glucose-6-phosphate translocase (G6PT) , which is encoded by the SLC37A4 gene. nih.govwikipedia.org This transporter functions as an antiporter, exchanging cytosolic G6P for luminal inorganic phosphate (B84403) (Pi). researchgate.netfrontiersin.org
Hydrolysis of G6P: Inside the ER lumen, the catalytic subunit of glucose-6-phosphatase (G6Pase) hydrolyzes G6P into free D(+)-glucose and inorganic phosphate. nih.govportlandpress.com
Export of Products: The resulting glucose and phosphate must then be transported back into the cytosol. nih.govportlandpress.com While the identity of the phosphate transporter is not fully clarified, glucose is thought to exit the ER through several potential mechanisms, including yet-unidentified specific transporters or GLUT transporters that are in transit to the plasma membrane. nih.govresearchgate.net
This system is crucial for maintaining blood glucose homeostasis, especially during periods of fasting. nih.govportlandpress.com
Interactive Table: Components of the G6Pase System in the ER
| Component | Gene/Protein Name | Location | Function |
| G6P Transporter | SLC37A4 / G6PT | ER Membrane | Transports G6P from cytosol into ER lumen. wikipedia.orggenecards.org |
| Phosphatase | G6PC / G6Pase | ER Lumen (catalytic site) | Hydrolyzes G6P to D(+)-Glucose and inorganic phosphate. nih.govwikipedia.org |
| Glucose Exporter | Unidentified / GLUTs | ER Membrane | Exports D(+)-Glucose from ER lumen to cytosol. nih.govresearchgate.net |
Transport from ER and Golgi
Intraluminal glucose is also generated within the ER and Golgi apparatus during the post-translational processing of N-linked glycoproteins. nih.govnih.gov As part of the quality control process for protein folding, oligosaccharide chains on nascent proteins are trimmed by enzymes called glucosidases I and II, releasing free glucose molecules into the lumen of these organelles. researchgate.net
The mechanism for exporting this glucose out of the ER and Golgi is not fully elucidated. nih.govresearchgate.net One proposed route is via GLUT transporters, such as GLUT1, which are synthesized in the ER and traffic through the Golgi on their way to the plasma membrane. nih.gov During this transit, they may be transiently active and facilitate glucose efflux from the lumen. nih.gov Another possibility is the existence of yet-unidentified, resident glucose transporters within the ER and Golgi membranes. researchgate.net Vesicular transport, where luminal content is moved between organelles and eventually secreted via exocytosis, is also a potential, though less direct, clearance mechanism. nih.gov
Lysosomal Glucose Export
Lysosomes are cellular organelles responsible for the degradation of macromolecules, including polysaccharides, glycoproteins, and glycolipids, through autophagy. nih.govnih.gov This breakdown process liberates monosaccharides, including D(+)-glucose, which accumulate in the lysosomal lumen. nih.gov
For the cell to reuse this glucose, it must be exported from the lysosome into the cytoplasm. This efflux is a critical step for maintaining lysosomal homeostasis and function. nih.gov Research points to the involvement of specific transporters in this process. Members of the SLC37 family, which includes the G6P transporter SLC37A4, are implicated. nih.gov For instance, SLC37A2 has been identified as a secretory lysosome sugar transporter required for the export of monosaccharides. nih.gov Some members of the GLUT family have also been found localized to the lysosomal membrane, although their precise functional role in glucose export from this organelle is still under investigation. nih.gov
Paracellular Glucose Transport
In addition to transcellular transport, which involves moving glucose through epithelial cells via transporters, glucose can also move between cells. wikipedia.org This pathway is known as paracellular transport and occurs through the tight junctions that connect adjacent cells in an epithelium. wikipedia.org
Paracellular transport is a passive process, driven by the concentration gradient of glucose. wikipedia.org When luminal glucose concentrations are very high (e.g., >30 mM) following a carbohydrate-rich meal, the active, transcellular SGLT1 pathway can become saturated. mdpi.comnih.gov Under these conditions, the paracellular route can contribute to glucose absorption in the intestine. mdpi.comnih.gov This pathway is considered unsaturable, and its contribution increases with higher luminal glucose concentrations. wikipedia.orgnih.gov However, in most mammals under typical physiological conditions, the paracellular pathway is thought to play a minor role compared to the highly efficient transcellular transport mediated by SGLT1 and GLUT2. wikipedia.orgmdpi.com
Modulation of D(+)-Glucose Transport
The transport of D(+)-Glucose is a dynamically regulated process, modulated by various physiological signals and pharmacological agents to adapt to the body's metabolic needs.
Hormonal and Signaling Regulation: Hormones and signaling pathways play a key role. Insulin, for example, inhibits the expression of glucose-6-phosphatase in the liver, thereby reducing hepatic glucose output. nih.govportlandpress.com In diabetic states, altered signaling, such as increased protein kinase C (PKC) activity, has been linked to the recruitment of GLUT2 to the apical membrane of renal tubule cells, which can augment glucose reabsorption and worsen hyperglycemia. ucl.ac.uk
Pharmacological Inhibition: Glucose transporters are significant therapeutic targets. Phlorizin is a natural compound that non-selectively inhibits both SGLT1 and SGLT2. researchgate.net More specific inhibitors have been developed for therapeutic use. For instance, SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) are a class of drugs used to treat type 2 diabetes by blocking glucose reabsorption in the kidney, leading to increased urinary glucose excretion. oup.comresearchgate.net Similarly, inhibition of SGLT1 is being explored to reduce intestinal glucose absorption. researchgate.net Other compounds, including various polyphenols like phloretin (B1677691) and quercetin, have been shown to inhibit GLUT transporters. frontiersin.org
Interactive Table: Examples of D(+)-Glucose Transport Modulation
| Modulator | Target Transporter(s) | Effect | Mechanism/Context |
| High Luminal Glucose | SGLT1, GLUT2 | Upregulation | Increases transporter abundance in the intestinal brush border membrane to enhance absorption. diabetesjournals.org |
| Insulin | G6Pase System | Inhibition | Decreases expression of G6Pase, reducing hepatic glucose production. nih.govwikipedia.org |
| SGLT2 Inhibitors (e.g., Empagliflozin) | SGLT2 | Inhibition | Blocks renal glucose reabsorption, promoting glycosuria. researchgate.netmdpi.com |
| Phlorizin | SGLT1, SGLT2 | Inhibition | Non-selective blockade of sodium-glucose cotransport. researchgate.net |
| Phloretin, Quercetin | GLUT1, GLUT2 | Inhibition | Polyphenols that block facilitative glucose transport. frontiersin.org |
| Protein Kinase C (PKC) | GLUT2 | Upregulation/Recruitment | Can promote translocation of GLUT2 to the apical membrane in renal cells during metabolic dysregulation. ucl.ac.uk |
Dietary Carbohydrate Influence on Transporter Levels
The composition of dietary macronutrients, particularly the ratio of carbohydrates to fats, significantly influences the expression and levels of glucose transporter proteins in various tissues. This regulation is a key adaptive mechanism to chronic dietary patterns.
Research has demonstrated that a high-carbohydrate diet can lead to an increase in the protein levels of glucose transporters in the small intestine. In a study involving mice, a diet containing 70% of calories from carbohydrates (HCHO) resulted in significantly higher levels of sodium-D-glucose co-transporter 1 (SGLT1) in the brush border membrane and glucose transporter 2 (GLUT2) in the jejunum mucosa compared to a diet with 50% of calories from carbohydrates (MCHO). researchgate.netnih.gov This suggests that a higher intake of carbohydrates stimulates the synthesis of these transporters to enhance glucose absorption capacity in the gut. nih.gov Another study showed that SGLT1 protein content and glucose uptake in the jejunum were greater in piglets fed a 52.6% carbohydrate diet compared to a 35.9% carbohydrate diet. nih.gov
Conversely, high-fat diets have been shown to impair glucose metabolism in skeletal muscle by affecting glucose transporter levels. Studies in rats have revealed that a high-fat diet can decrease the gene expression and protein levels of glucose transporter 4 (GLUT4) in skeletal muscle. nih.govoup.com One study found that GLUT4 mRNA levels in the soleus muscle were significantly decreased in rats fed a high-fat diet compared to those on a high-carbohydrate diet. nih.gov This reduction in GLUT4 is a key factor in the impaired insulin-stimulated glucose uptake observed with high-fat feeding. nih.govoup.comnih.gov However, it's noteworthy that obesity induced by a high-calorie, high-carbohydrate diet did not alter GLUT4 protein levels in the same way, indicating a specific effect of dietary fat. oup.com Some studies have reported that while high-fat feeding impairs insulin-stimulated glucose transport, the total muscle content of GLUT-4 protein remains unaltered, suggesting the defect lies in the translocation of GLUT4 to the cell membrane rather than its expression. nih.govphysiology.org
| Dietary Condition | Tissue | Transporter | Observed Effect | Reference |
|---|---|---|---|---|
| High-Carbohydrate Diet (70%cal vs 50%cal) | Mouse Jejunum | SGLT1 | Significantly higher protein levels. | researchgate.net |
| High-Carbohydrate Diet (70%cal vs 50%cal) | Mouse Jejunum | GLUT2 | Significantly higher protein levels. | researchgate.net |
| High-Fat Diet vs. High-Carbohydrate Diet | Rat Soleus Muscle | GLUT4 mRNA | Significantly decreased. | nih.gov |
| High-Fat Diet | Rat Hindlimb Muscle | GLUT4 Protein | Decreased by 34%. | oup.com |
| High-Fat Diet | Mouse Soleus Muscle | GLUT4 Translocation | Reduced by 50%. | nih.gov |
Pharmacological Agents Affecting Glucose Uptake
Several pharmacological agents modulate D(+)-Glucose uptake by targeting various components of the glucose transport machinery. These drugs are crucial in the management of metabolic disorders.
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: This class of drugs, often referred to as gliflozins, acts on the kidneys. wikipedia.org SGLT2 is a transport protein located in the early proximal renal tubule responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. wikipedia.orgmdpi.commdpi.com By inhibiting SGLT2, these agents prevent glucose reuptake, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose concentrations. mdpi.comdiabetesjournals.org This mechanism is independent of insulin action. mdpi.comdiabetesjournals.org
Insulin Sensitizers:
Thiazolidinediones (TZDs): Agents like Pioglitazone function by activating the peroxisome proliferator-activated receptor-gamma (PPARγ). pharmacytimes.com PPARγ is a nuclear receptor highly expressed in adipose tissue that modulates the insulin-responsive glucose transporter, GLUT4. pharmacytimes.com Activation of PPARγ enhances insulin action, facilitates glucose transport activity, and stimulates insulin-mediated glucose uptake in tissues like skeletal muscle. pharmacytimes.com
Metformin: A widely used biguanide, Metformin's primary effect is to decrease hepatic glucose production. scielo.br It also enhances glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. scielo.brresearchgate.net The mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn can increase the expression of GLUT4 mRNA and promote the translocation of GLUT4 to the plasma membrane, facilitating glucose entry into the cell. researchgate.netplos.orgmdpi.com
AMPK Activators:
AICAR (5-aminoimidazole-4-carboxamide riboside): This agent is an analog of AMP and a pharmacological activator of AMPK. plos.orgembopress.org Activating AMPK with AICAR stimulates glucose uptake in skeletal muscle, partly by increasing the translocation of GLUT4 to the cell surface and by increasing the mRNA levels of GLUT4. plos.orgnih.gov
Other Agents:
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs have been observed to increase glucose uptake in skeletal muscle. scielo.brscielo.br Their effect is thought to be mediated by an increased bioavailability of bradykinin, a hormone that can influence glucose metabolism through both insulin-dependent and independent pathways. scielo.brscielo.br
Small-Molecule Benzimidazole Derivatives: Compounds like ex229 (B607396) potently activate AMPK, leading to a significant increase in glucose transport in skeletal muscle. portlandpress.com Studies have shown this effect is dependent on AMPK, as it is abolished in cells lacking the AMPK catalytic subunits. portlandpress.com
| Pharmacological Agent/Class | Example(s) | Primary Mechanism of Action | Effect on Glucose Uptake | Reference |
|---|---|---|---|---|
| SGLT2 Inhibitors | Dapagliflozin, Canagliflozin, Empagliflozin | Inhibit SGLT2 in the renal proximal tubule, preventing glucose reabsorption. | Lowers blood glucose by increasing urinary excretion. | wikipedia.orgmdpi.comdiabetesjournals.org |
| Insulin Sensitizers (Thiazolidinediones) | Pioglitazone | Activate PPARγ, which modulates GLUT4 expression and enhances insulin sensitivity. | Increases insulin-mediated glucose uptake in skeletal muscle and adipose tissue. | pharmacytimes.com |
| Insulin Sensitizers (Biguanides) | Metformin | Activates AMPK, decreases hepatic glucose production, and increases GLUT4 expression. | Enhances glucose uptake in peripheral tissues. | scielo.brresearchgate.netplos.org |
| AMPK Activators | AICAR | Pharmacologically activates AMPK. | Stimulates glucose uptake in skeletal muscle by promoting GLUT4 translocation and expression. | plos.orgnih.gov |
| ACE Inhibitors | - | Increases bioavailability of bradykinin. | Increases glucose uptake in skeletal muscle. | scielo.br |
| Small-Molecule Benzimidazole Derivatives | ex229 | Potently activates AMPK. | Increases glucose transport in skeletal muscle. | portlandpress.com |
D + Glucose Sensing and Signaling Mechanisms
D(+)-Glucose as a Signaling Molecule
Beyond its well-established role in metabolism, D(+)-Glucose acts as a signaling molecule, influencing cellular functions through the regulation of gene expression and the direct modulation of protein activity. fishersci.atclinisciences.com
Regulation of Gene Transcription
D(+)-Glucose exerts significant control over gene expression, a process crucial for cellular adaptation to fluctuating nutrient availability. capes.gov.br In various organisms, from yeast to mammals, glucose can induce or repress the transcription of a multitude of genes. capes.gov.brharvard.edu This regulation is often complex, involving both direct effects of glucose metabolism and indirect effects mediated by hormonal changes, such as the secretion of insulin (B600854). capes.gov.br
In mammals, glucose plays a primary role in regulating the transcription of the insulin gene in pancreatic β-cells. nih.govphysiology.org An increase in glucose levels leads to an acute enhancement of insulin gene transcription, a process that involves changes in chromatin accessibility and the recruitment of the basal transcriptional machinery. nih.gov Specifically, elevated glucose has been shown to increase histone H4 acetylation and RNA polymerase II recruitment at the insulin promoter. nih.gov
Furthermore, glucose regulates the expression of genes encoding key enzymes in metabolic pathways. In the liver, for instance, glucose, in conjunction with insulin, induces the expression of genes for glycolytic and lipogenic enzymes while repressing those for gluconeogenic enzymes. capes.gov.br This transcriptional regulation is mediated by specific DNA sequences known as glucose response elements (ChoREs) and the transcription factors that bind to them. researchgate.net
Recent studies have also highlighted the role of specific transcription factors, such as MondoA:Mlx complexes, in mediating glucose-responsive gene expression. These complexes can translocate to the nucleus in response to increased intracellular glucose metabolites, activating the transcription of genes involved in glycolysis. pnas.org
Modulation of Protein Function through Binding
D(+)-Glucose can directly bind to proteins, thereby modulating their function independent of its metabolism. biorxiv.org This binding can alter a protein's conformation, multimerization state, and interactions with other molecules, such as DNA or other proteins. biorxiv.orgacs.org
A notable example is the interaction of glucose with the glucose transporter GLUT1. Molecular docking studies have revealed multiple binding sites for D-glucose within the transporter's channel, and the binding of glucose is a key step in its transport across the cell membrane. researchgate.net The interaction between the transporter and the surrounding lipid membrane also plays a crucial role in the transport process. researchgate.net
Recent research using thermal proteome profiling has identified novel glucose-binding proteins. biorxiv.org For example, the protein TSC22D4, which has been linked to insulin resistance, shows altered thermal stability in the presence of glucose. biorxiv.org Glucose binding was found to decrease TSC22D4's DNA binding activity and alter its protein-protein interactions. biorxiv.org This suggests a direct mechanism by which glucose can influence cellular processes through protein modulation.
The modulation of protein function by glucose is not limited to direct binding. In rodent islets of Langerhans, increasing glucose levels were found to decrease the extracellular levels of the D-amino acids D-serine and D-alanine. acs.org These D-amino acids can act as signaling molecules by binding to N-methyl-D-aspartate receptors (NMDARs), which are involved in modulating insulin secretion. acs.org This indicates an indirect pathway by which glucose can influence protein function and cellular signaling.
Intracellular D(+)-Glucose Sensing
Cells possess sophisticated intracellular mechanisms to detect changes in D(+)-Glucose levels, primarily through the action of hexokinases and the accumulation of glycolytic intermediates.
Hexokinase-Dependent Mechanisms
Hexokinases, the enzymes that catalyze the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate (G6P)—are central to intracellular glucose sensing. github.io In various organisms, including yeast and plants, hexokinases are recognized as key glucose sensors. harvard.eduoup.com
In the yeast Saccharomyces cerevisiae, hexokinase 2 (Hxk2) has a dual role as both a catalytic enzyme and a regulator of gene expression. nih.gov Under high glucose conditions, Hxk2 is crucial for the stability of the Mig1 repressor complex, which is involved in glucose repression of genes required for utilizing alternative carbon sources. nih.gov This suggests that Hxk2 acts as an intracellular glucose sensor that directly participates in the signaling cascade. nih.govnih.gov
In mammalian cells, hexokinase activity is also linked to glucose sensing. pnas.org The nuclear translocation of MondoA:Mlx transcription factor complexes, which regulate glycolytic gene expression, is dependent on the enzymatic activity of hexokinases. pnas.org This indicates that the phosphorylation of glucose to G6P is a critical step in the intracellular glucose sensing pathway that leads to changes in gene expression. pnas.org Furthermore, different hexokinase isozymes (I, II, III, and IV or glucokinase) exhibit distinct catalytic properties and regulatory mechanisms, contributing to the diverse patterns of glucose metabolism and sensing in different tissues. github.iofrontiersin.org For example, glucokinase in pancreatic β-cells acts as a glucose sensor to modulate insulin secretion. github.io
Studies in wheat have also shown that glucose can inhibit the expression of the triose phosphate (B84403)/phosphate translocator gene through a hexokinase-dependent mechanism, further highlighting the conserved role of hexokinases in glucose sensing across different kingdoms. kuleuven.be
Role of Glycolytic Intermediates
The intermediates of the glycolytic pathway also play a significant role in intracellular glucose sensing. pnas.org The levels of these metabolites can signal the metabolic state of the cell and trigger appropriate responses.
In the bacterium Escherichia coli, the accumulation of glucose-6-phosphate (G6P) can lead to a condition known as glucose-phosphate stress. nih.gov Studies have shown that the depletion of downstream glycolytic intermediates is a key factor in this stress response. nih.gov Supplying early glycolytic intermediates like fructose-6-phosphate (B1210287) (F6P) or fructose-1,6-bisphosphate (FBP) can alleviate this stress, indicating their role as signaling molecules in this context. nih.gov
Furthermore, in mammalian cells, it has been proposed that MondoA:Mlx complexes sense elevated levels of G6P and translocate to the nucleus to initiate a transcriptional response. pnas.org While G6P itself does not accumulate to high levels due to its rapid entry into other metabolic pathways, its concentration is a key indicator of intracellular glucose availability. pnas.org
Extracellular D(+)-Glucose Sensing
In addition to intracellular mechanisms, cells have evolved ways to sense D(+)-Glucose present in the extracellular environment. This is particularly crucial for multicellular organisms to maintain glucose homeostasis. frontiersin.org
Pancreatic β-cells are a prime example of cells that are highly specialized for extracellular glucose sensing. frontiersin.org They respond to changes in blood glucose levels by modulating the synthesis and secretion of insulin. frontiersin.org This process is initiated by the entry of glucose into the cell via the high-capacity glucose transporter GLUT2. frontiersin.orgresearchgate.net The subsequent metabolism of glucose is essential for this sensing mechanism. frontiersin.org
Neurons in the central nervous system, particularly in the hypothalamus, are also capable of sensing extracellular glucose. frontiersin.orgunil.ch These "glucose-sensing neurons" alter their firing rate in response to variations in ambient glucose levels. frontiersin.orgnih.gov This sensing can occur in regions where the blood-brain barrier is permeable, allowing direct detection of blood glucose, as well as in other areas where neurons respond to changes in parenchymal glucose concentrations. unil.ch
In yeast, specific transporter-like proteins, Snf3 and Rgt2, are proposed to function as receptors for extracellular glucose, initiating a signaling cascade that leads to the induction of hexose (B10828440) transporter (HXT) gene expression. oup.commdpi.com This allows the cell to adjust its glucose uptake capacity based on the external glucose concentration.
The sensing of extracellular glucose is not limited to specialized cells. Cartilage and bone cells have also been shown to be sensitive to extracellular glucose, adjusting their gene expression and metabolism in response to varying concentrations. frontiersin.org For instance, high D(+)-glucose concentrations have been found to inhibit osteoclast formation. frontiersin.org
The following table provides a summary of key proteins involved in D(+)-Glucose sensing and signaling:
| Protein/Complex | Function in D(+)-Glucose Sensing and Signaling | Organism/Cell Type |
| Hexokinase 2 (Hxk2) | Intracellular glucose sensor; regulates gene expression. nih.gov | Saccharomyces cerevisiae |
| Glucokinase (Hexokinase IV) | Acts as a glucose sensor to modulate insulin secretion. github.io | Mammalian pancreatic β-cells, liver |
| MondoA:Mlx | Transcription factor complex that senses intracellular glucose-6-phosphate levels. pnas.org | Mammalian cells |
| GLUT2 | High-capacity glucose transporter involved in extracellular glucose sensing. frontiersin.orgresearchgate.net | Mammalian pancreatic β-cells, liver |
| Snf3/Rgt2 | Transporter-like receptors for extracellular glucose. oup.commdpi.com | Saccharomyces cerevisiae |
| TSC22D4 | Glucose-binding protein; its function is modulated by direct glucose binding. biorxiv.org | Mammalian cells |
Transmembrane Glucose Sensors (e.g., Rgt2, Snf3 in Yeast)
In the yeast Saccharomyces cerevisiae, extracellular glucose is detected by two transmembrane proteins, Rgt2 and Snf3, which function as glucose sensors rather than transporters. nih.govoup.comembopress.org These proteins are homologs of hexose transporters but have unique structural features, including long C-terminal tails that are crucial for their signaling function. oup.comembopress.org Rgt2 is a low-affinity sensor that responds to high concentrations of glucose, while Snf3 is a high-affinity sensor that detects low glucose levels. embopress.orgmolbiolcell.org
The binding of glucose to Rgt2 and Snf3 is thought to induce a conformational change that initiates an intracellular signaling cascade. nih.govoup.com This signal leads to the inhibition of the Rgt1 transcriptional repressor, resulting in the derepression of HXT genes, which encode for hexose transporters. nih.govoup.commolbiolcell.org The C-terminal tails of Rgt2 and Snf3 are essential for this process, as they interact with the corepressors Mth1 and Std1. nih.govoup.com Upon glucose sensing, Mth1 and Std1 are phosphorylated by the casein kinase I (Yck1), leading to their ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com The degradation of these corepressors relieves the repression of HXT genes, allowing the cell to take up glucose. nih.gov
Table 1: Key Transmembrane Glucose Sensors in Yeast
| Sensor | Affinity for Glucose | Function | Key Interacting Proteins |
|---|---|---|---|
| Rgt2 | Low | Senses high glucose concentrations to induce HXT1 expression. embopress.orgmolbiolcell.org | Mth1, Std1, Yck1 nih.govoup.com |
| Snf3 | High | Senses low glucose concentrations to induce HXT2 and HXT4 expression. molbiolcell.org | Mth1, Std1, Yck1 nih.govoup.com |
G-Protein-Coupled Receptor Systems (e.g., Gpr1-Gpa2, AtRGS1)
In addition to the Rgt2/Snf3 system, yeast and other eukaryotes utilize G-protein-coupled receptors (GPCRs) to sense extracellular glucose. oup.commdpi.com In S. cerevisiae, the GPCR Gpr1 and its associated Gα protein, Gpa2, form a glucose-sensing system that activates the cAMP pathway upon glucose detection. oup.comnih.govmaryvillecollege.edu This system is particularly important during the transition to growth on glucose. nih.gov The binding of glucose to Gpr1 is believed to cause a conformational change that activates Gpa2, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). oup.commaryvillecollege.edu
In plants, such as Arabidopsis thaliana, the Regulator of G-protein Signaling 1 (AtRGS1) protein is involved in glucose sensing. unc.edunih.gov AtRGS1 is a unique protein that contains both a seven-transmembrane domain, typical of GPCRs, and an RGS domain, which regulates G-protein activity. nih.gov D-glucose treatment alters the interaction between AtRGS1 and the Arabidopsis Gα subunit, AtGPA1, suggesting a direct role for AtRGS1 in glucose sensing. nih.gov
Table 2: G-Protein-Coupled Receptor Systems in Glucose Sensing
| System | Organism | Components | Downstream Pathway |
|---|---|---|---|
| Gpr1-Gpa2 | Saccharomyces cerevisiae | Gpr1 (GPCR), Gpa2 (Gα protein) oup.comnih.gov | cAMP-dependent PKA pathway oup.commaryvillecollege.edu |
| AtRGS1 | Arabidopsis thaliana | AtRGS1 (Receptor with RGS domain), AtGPA1 (Gα subunit) nih.gov | Regulation of sugar-responsive gene expression nih.gov |
Signal Transduction Pathways (e.g., cAMP-dependent PKA pathway)
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade that is activated by glucose in many organisms. bioscientifica.comfrontiersin.orgresearchgate.net In yeast, the presence of glucose leads to a rapid increase in intracellular cAMP levels, primarily through the Gpr1-Gpa2 system. nih.govmicrobialcell.com The rise in cAMP activates PKA by binding to its regulatory subunits, causing them to dissociate from the catalytic subunits. frontiersin.orgwikipedia.org The free catalytic subunits of PKA can then phosphorylate a multitude of downstream targets, thereby regulating various cellular processes including growth, metabolism, and stress resistance. mdpi.combioscientifica.com
The activation of the PKA pathway by glucose is a key mechanism for promoting cell proliferation and fermentative metabolism. microbialcell.com This pathway controls the expression of genes involved in glycolysis and the cell cycle, while repressing genes required for alternative carbon source utilization and stress responses. mdpi.com
D(+)-Glucose Signaling in Cell Differentiation
Recent studies have revealed a surprising role for D(+)-glucose as a direct regulator of cell differentiation, independent of its function as an energy source. stanford.edunews-medical.net In mammalian cells, glucose has been shown to bind to a multitude of intracellular proteins, modulating their function to promote differentiation. stanford.edunews-medical.net For instance, glucose can bind to the transcription factor IRF6, causing a conformational change that alters its ability to regulate gene expression and drive the differentiation process. stanford.edunews-medical.net
This signaling role of glucose has significant implications for development and disease. High glucose levels can stimulate embryonic stem cells to differentiate, thereby losing their pluripotency. news-medical.net Conversely, some cancer cells, which are often undifferentiated, can be driven to differentiate by glucose analogs. news-medical.net Furthermore, the metabolism of glucose itself can influence cell fate decisions. For example, in the developing retina, glycolytic flux is necessary for the proliferation of retinal progenitor cells and their subsequent differentiation into photoreceptors. elifesciences.org Inhibition of glycolysis can suppress this differentiation process. elifesciences.org Similarly, in the immune system, glucose metabolism is tightly linked to the activation and differentiation of T cells into various subsets with specific functions. biorxiv.orgresearchgate.net
Redox Regulation and D(+)-Glucose Metabolism
The metabolism of D(+)-glucose is intrinsically linked to the maintenance of cellular redox homeostasis. This balance between oxidizing and reducing agents is critical for normal cell function and survival.
Maintenance of Redox Homeostasis
Cells have evolved intricate mechanisms to counteract the production of ROS and maintain redox balance, with glucose metabolism playing a central role. The pentose (B10789219) phosphate pathway (PPP), a branch of glycolysis, is a key pathway for maintaining redox homeostasis. unicam.itresearchgate.net The PPP generates NADPH, which is essential for the regeneration of the major cellular antioxidant, reduced glutathione (B108866) (GSH), from its oxidized form (GSSG). mdpi.comnih.gov GSH is critical for detoxifying ROS and protecting cellular components from oxidative damage. embopress.org
The flux of glucose through the PPP is tightly regulated to meet the cell's demand for NADPH. unicam.it In situations of oxidative stress, glucose can be shunted into the PPP to increase NADPH production and bolster the antioxidant defense system. researchgate.net This dynamic regulation allows cells to utilize glucose not only as an energy source but also as a crucial molecule for maintaining a healthy redox environment. researchgate.netplos.org
D + Glucose in Disease Pathogenesis and Therapeutic Implications
D(+)-Glucose Derivatives in Therapeutic and Diagnostic Applications
The structural modification of D(+)-Glucose has led to the development of several derivatives with significant therapeutic and diagnostic applications. ontosight.aiontosight.ai By altering the glucose molecule, scientists can create compounds that interact with biological pathways in novel ways, offering potential for treating a range of diseases and for use in medical imaging. ontosight.aibenthamdirect.com
These derivatives often function by acting as mimics or antagonists of natural glucose, thereby interfering with glucose transport or metabolism. mdpi.comontosight.ai This approach has been particularly fruitful in the fields of oncology and diagnostic imaging. nih.govbenthamdirect.com
2-Deoxy-D-Glucose (2-DG) and Analogs
2-Deoxy-D-Glucose (2-DG) is a synthetic analog of D(+)-Glucose in which the hydroxyl group at the second carbon is replaced by a hydrogen atom. nih.govgsconlinepress.com This seemingly minor modification has profound biological consequences, making 2-DG a valuable tool in both research and clinical settings. acs.org
Therapeutic Applications:
The primary therapeutic application of 2-DG stems from its ability to inhibit glycolysis. mdpi.comsigmaaldrich.com 2-DG is taken up by cells through glucose transporters, similar to glucose. mdpi.com Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). mdpi.com However, 2-DG-6P cannot be further metabolized by the glycolytic enzyme phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell. mdpi.commdpi.com This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking the glycolytic pathway. mdpi.commdpi.com
Due to the high glycolytic rate of many cancer cells, 2-DG has been extensively investigated as an anti-cancer agent. 2dg.orgnih.gov By depriving cancer cells of their primary energy source, 2-DG can induce cell death. artofhealingcancer.commdpi.com Research has shown that 2-DG can also interfere with N-linked glycosylation, leading to endoplasmic reticulum stress and apoptosis in tumor cells. mdpi.comijbcp.com It is often studied in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. mdpi.comnih.gov
Diagnostic Applications:
The property of being taken up by cells but not fully metabolized also makes 2-DG a useful diagnostic agent. nih.gov When labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423), it becomes 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG). ontosight.ai FDG is widely used in Positron Emission Tomography (PET) scanning. frontiersin.org
Cancer cells, with their high rate of glucose uptake, accumulate a large amount of FDG. frontiersin.org The radioactive decay of the fluorine-18 within these cells can be detected by a PET scanner, allowing for the visualization of tumors and their metastatic spread. ontosight.ai This non-invasive imaging technique is a cornerstone of modern oncology for diagnosis, staging, and monitoring treatment response. frontiersin.org
The table below summarizes the key applications of 2-Deoxy-D-Glucose.
| Application Area | Mechanism of Action | Specific Use |
| Therapeutic (Cancer) | Inhibits glycolysis by competing with glucose and its metabolite, 2-DG-6P, inhibiting hexokinase and phosphoglucose isomerase. mdpi.commdpi.commdpi.com | Induction of cancer cell death; sensitization to chemotherapy and radiotherapy. mdpi.comnih.gov |
| Interferes with N-linked glycosylation, causing ER stress. mdpi.comijbcp.com | ||
| Diagnostic (Oncology) | As ¹⁸F-FDG, it is taken up by cells with high glucose metabolism (e.g., cancer cells) but is not fully metabolized, leading to accumulation. ontosight.aifrontiersin.org | Positron Emission Tomography (PET) imaging to detect, stage, and monitor cancerous tumors. ontosight.aifrontiersin.org |
1
The unique metabolic characteristics of diseased cells, particularly their reliance on glucose, have opened avenues for both diagnosing and treating various pathologies using D(+)-Glucose and its derivatives. By mimicking this essential sugar, specific compounds can interfere with cellular processes, leading to therapeutic effects or enabling advanced medical imaging.
1 Glycolysis Inhibition
A key therapeutic strategy involving D(+)-Glucose derivatives is the inhibition of glycolysis, the metabolic pathway that converts glucose into energy. Many cancer cells exhibit a phenomenon known as the Warburg effect, where they show a significantly higher rate of glycolysis for energy production compared to normal cells, even when oxygen is plentiful. nih.govmdpi.com This metabolic dependency makes them particularly vulnerable to agents that disrupt this pathway.
2-deoxy-D-glucose (2-DG), a structural analog of glucose, is a prominent example of a glycolysis inhibitor. aacrjournals.orgijbcp.com It is taken up by cells via the same glucose transporters (GLUTs). nih.gov Once inside the cell, the enzyme hexokinase phosphorylates 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase. nih.govresearchgate.net This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both hexokinase and phosphoglucose isomerase. nih.govaacrjournals.orgnih.gov The blockage of glycolysis results in the depletion of cellular ATP, the primary energy currency, which can disrupt various cellular functions and ultimately induce cell death. nih.govnih.gov This targeted energy deprivation is an efficient method to suppress the growth and survival of cancer cells. nih.govresearchgate.net
2 Anticancer and Antiviral Properties
The ability of D(+)-Glucose derivatives to inhibit glycolysis directly translates to their anticancer properties. By blocking the primary energy source of highly glycolytic tumor cells, compounds like 2-DG can induce cell death. mdpi.comnih.gov This strategy is particularly effective against hypoxic tumor cells, which are found in poorly vascularized areas of solid tumors and are highly dependent on anaerobic glycolysis for survival. drugbank.com Beyond glycolysis inhibition, some glucose analogs can also interfere with N-linked glycosylation, a process essential for the proper folding and function of many proteins. ijbcp.comnih.gov This disruption can trigger cellular stress and contribute to the anticancer effect. ijbcp.com
The metabolic reprogramming exploited by cancer cells is also a hallmark of viral infections. mdpi.com Many viruses upregulate the host cell's glucose metabolism to provide the necessary energy and molecular building blocks for their own replication. mdpi.comresearchgate.net This creates a therapeutic window for glucose analogs. 2-DG has demonstrated antiviral effects by inhibiting glycolysis in virus-infected cells, thereby limiting viral proliferation. nih.govmdpi.com Furthermore, by interfering with the glycosylation of viral proteins, 2-DG can impair the ability of new virus particles to properly assemble and infect other cells. ijbcp.comnih.gov This dual mechanism of energy depletion and disruption of protein synthesis has been shown to be effective against various viruses, including herpes simplex virus and SARS-CoV-2. drugbank.commdpi.com
3 Diagnostic Imaging (e.g., 2-deoxy-2-fluoro[18F]-D-glucose in PET)
The heightened glucose metabolism in malignant tumors forms the basis of one of the most important diagnostic imaging techniques in oncology: Positron Emission Tomography (PET). aacrjournals.orgajronline.org This modality frequently uses the D(+)-Glucose analog 2-deoxy-2-fluoro[18F]-D-glucose ([18F]FDG). frontiersin.orgnih.gov
[18F]FDG is a glucose molecule where the hydroxyl group at the C-2 position is replaced with fluorine-18 ([18F]), a positron-emitting radionuclide. researchgate.netwikipedia.org Because of its structural similarity to glucose, [18F]FDG is transported into cells, particularly cancer cells, via glucose transporters (GLUTs). nih.govresearchgate.net Inside the cell, hexokinase phosphorylates it to [18F]FDG-6-phosphate. researchgate.netradiologykey.com Just like 2-DG-6-P, this phosphorylated molecule cannot be further metabolized and, due to its negative charge, is effectively trapped within the cell. researchgate.netradiologykey.com
The accumulation of [18F]FDG is significantly higher in cells with increased metabolic rates, such as cancer cells, compared to most normal tissues. nih.govwikipedia.org As the trapped [18F] decays, it emits positrons that are detected by the PET scanner. This allows for the generation of detailed images that highlight areas of high metabolic activity, enabling the detection, staging, and monitoring of tumors. aacrjournals.orgwikipedia.org The degree of [18F]FDG uptake can also correlate with tumor aggressiveness and response to therapy. spandidos-publications.com
2 D(+)-Glucose Derivatives as Catalysts in Asymmetric Reactions
The inherent chirality and well-defined stereochemistry of D(+)-Glucose make it an excellent and readily available starting material for the synthesis of chiral catalysts. rsc.orgmdpi.comubbcluj.ro These catalysts are instrumental in asymmetric synthesis, a field focused on producing specific stereoisomers of a chiral product.
1 Asymmetric Phase Transfer Michael Addition
Derivatives of D-glucose have been successfully developed into effective chiral phase-transfer catalysts for the asymmetric Michael addition. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. γ-amino alcohols synthesized from D-glucose have been used to catalyze the enantioselective Michael addition of thiophenols to 2-cyclohexen-1-one, achieving high optical yields (up to 77% enantiomeric excess). tandfonline.com Furthermore, chiral crown ethers derived from D-glucose have shown significant asymmetric induction in the Michael addition of 2-nitropropane (B154153) to chalcone, with reported enantiomeric excess values as high as 90%. rsc.org These catalysts, often incorporating a monoaza-15-crown-5 structure, create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. rsc.orgmdpi.com
2 Asymmetric Hydrosilylation
Asymmetric hydrosilylation, typically involving the addition of a silicon hydride across a double bond, is another area where D-glucose-derived catalysts have proven valuable. Chiral ligands synthesized from glucose can be complexed with transition metals like rhodium to create highly effective catalysts. For instance, chiral phosphinites derived from α-D-glucofuranose and α-L-idofuranose have been compared for their effectiveness in asymmetric hydrogenation, a related process. acs.org Diphosphite ligands derived from D-(+)-glucose have been used in the rhodium-catalyzed hydrogenation of α,β-unsaturated carboxylic acid derivatives, achieving excellent enantioselectivities (up to >99%). nih.gov The modular nature of these carbohydrate-based ligands allows for systematic tuning of their structure to optimize catalytic activity and selectivity for specific substrates. nih.gov
3 Ligands in Asymmetric Epoxidation and Cyanosilylation
D-glucose derivatives serve as versatile chiral ligands for a range of other important asymmetric transformations, including epoxidation and cyanosilylation.
In asymmetric epoxidation , chiral monoaza-15-crown-5 lariat (B8276320) ethers synthesized from D-glucose have been used as phase-transfer catalysts for the epoxidation of chalcones. One such catalyst, featuring a 3-hydroxypropyl side arm, was found to be highly effective, yielding an enantiomeric excess of up to 92%. researchgate.net
For asymmetric cyanosilylation , which involves the addition of a cyanide group to a carbonyl compound, chiral gadolinium complexes prepared from Gd(O-i-Pr)3 and D-glucose-derived ligands are general and effective catalysts for the reaction with ketones. nih.gov These catalytic systems typically yield (S)-ketone cyanohydrins with high enantioselectivity, providing a valuable route to a wide range of enantiomerically enriched chiral tertiary alcohols. nih.gov
Radiolabeled D(+)-Glucose Derivatives in Disease Mechanism Studies
The use of radiolabeled D(+)-Glucose and its derivatives is a cornerstone in biomedical research, providing invaluable insights into metabolic pathways and the molecular underpinnings of various diseases. nih.govresearchgate.netnih.gov By attaching radioactive isotopes, such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Fluorine-18 (¹⁸F), to glucose molecules, scientists can trace their journey through biological systems. nih.gov This technique allows for the measurement of glucose uptake, the exploration of enzymatic activities, and the quantification of metabolite flow, which are often altered in pathological states. nih.govresearchgate.net
Radiolabeled glucose tracers are instrumental in studying glucose transport systems, metabolic flux, and glycosylation reactions. nih.gov Their application spans across numerous fields, including diabetes, oncology, cardiology, and neurology, helping to elucidate disease mechanisms and evaluate the efficacy of new drugs. nih.govnih.gov
One of the most prominent radiolabeled glucose analogs is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). mdpi.comsnmjournals.org As a glucose analog, [¹⁸F]FDG is taken up by cells through glucose transporters. mdpi.commdpi.com Inside the cell, it is phosphorylated by hexokinase, but unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized and becomes trapped. mdpi.com This metabolic trapping allows for the visualization and quantification of glucose uptake using Positron Emission Tomography (PET). mdpi.comsnmjournals.org
In oncology, [¹⁸F]FDG-PET imaging is widely used for tumor staging and monitoring treatment response, as many cancer cells exhibit increased glucose metabolism. mdpi.comresearchgate.net In infectious diseases, inflammatory cells like macrophages and neutrophils also show high uptake of [¹⁸F]FDG, making it a useful tool for detecting and monitoring infectious foci. mdpi.comresearchgate.net Furthermore, in neurology, [¹⁸F]FDG-PET can reveal patterns of altered brain metabolism associated with neurodegenerative disorders like Alzheimer's disease and Huntington's disease long before structural changes are apparent. snmjournals.orgplos.orgresearchgate.net For instance, studies have shown reduced glucose metabolism in the caudate nucleus of individuals with premanifest Huntington's disease. plos.org
Stable isotopes, such as Carbon-13 (¹³C), are also employed in metabolic research. isotope.comcreative-proteomics.com ¹³C-labeled glucose is used in metabolic tracer studies to investigate pathways like fatty acid synthesis. isotope.com Unlike radioactive isotopes, stable isotopes are not radioactive and can be detected using mass spectrometry. nih.gov Studies using "naturally labeled" ¹³C-glucose have demonstrated differences in glucose catabolism between healthy individuals and those with diabetes or obesity by measuring the ¹³C/¹²C ratio in expired carbon dioxide. nih.gov
The table below summarizes key radiolabeled D(+)-glucose derivatives and their applications in disease mechanism studies.
| Radiolabeled Derivative | Isotope | Key Application Areas | Disease/Process Studied |
| 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) | ¹⁸F | Oncology, Neurology, Infectiology | Cancer, Alzheimer's Disease, Huntington's Disease, Infection, Inflammation mdpi.comsnmjournals.orgresearchgate.netplos.org |
| D-Glucose (¹³C labeled) | ¹³C | Metabolomics, Metabolic Tracer Studies | Diabetes, Obesity, Fatty Acid Synthesis isotope.comnih.govsigmaaldrich.com |
| D-Glucose (¹⁴C or ³H labeled) | ¹⁴C, ³H | Metabolic Pathway Analysis, Enzyme Activity | Diabetes, Cancer, Cardiovascular Diseases nih.govresearchgate.netnih.gov |
| 3-O-Methyl-d-glucose | ¹¹C | Glucose Transport Studies | Renal Glucose Reabsorption snmjournals.org |
These powerful tools continue to advance our understanding of how D(+)-Glucose metabolism is intertwined with human health and disease, paving the way for the development of targeted therapeutic interventions. researchgate.netnih.gov
Impact of Pharmacological Agents on D(+)-Glucose Metabolism
The metabolism of D(+)-Glucose is a tightly regulated process that can be modulated by a variety of pharmacological agents. These drugs exert their effects through diverse mechanisms, targeting different steps in the glucose uptake, utilization, and production pathways. Understanding these interactions is crucial for the management of metabolic diseases like type 2 diabetes and for recognizing potential metabolic side effects of other medications. nih.govdiabetesjournals.org
Insulin (B600854) is the primary anabolic hormone regulating glucose homeostasis. diabetesjournals.orgwikipedia.org It promotes glucose uptake from the blood into liver, skeletal muscle, and fat cells. news-medical.netmdpi.com Insulin initiates a signaling cascade that leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry. wikipedia.orge-dmj.org It also stimulates the liver to convert glucose into glycogen (B147801) (glycogenesis) and inhibits the production of glucose (gluconeogenesis). diabetesjournals.orgwikipedia.orgmdpi.com In states of insulin resistance, these processes are impaired, leading to hyperglycemia. e-dmj.org
Metformin , a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production. mdpi.comoup.com It is thought to inhibit the mitochondrial respiratory chain complex I and modulate gene transcription, leading to suppressed gluconeogenesis. mdpi.comnih.gov Metformin also enhances glucose uptake and utilization in peripheral tissues like the intestine and skeletal muscle. nih.govresearchgate.netdiva-portal.orgmdpi.com Some studies suggest it can increase the abundance of glucose transporters in the cell membrane. researchgate.net
Sodium-Glucose Cotransporter 2 (SGLT-2) inhibitors represent a newer class of antidiabetic drugs with a unique mechanism of action. diabetesjournals.orgfrontiersin.org They selectively block SGLT-2 proteins in the proximal renal tubules, which are responsible for reabsorbing the majority of filtered glucose back into the bloodstream. bmj.comwikipedia.org By inhibiting this reabsorption, SGLT-2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action. diabetesjournals.orgmdpi.com This mechanism can also lead to modest weight loss and a reduction in blood pressure. diabetesjournals.org
Other drug classes also have significant effects on glucose metabolism.
Thiazide diuretics and some β-blockers , often used to treat hypertension, can have adverse effects on glucose metabolism by impairing insulin release and worsening insulin resistance, potentially leading to hyperglycemia. diabetesjournals.orgnih.gov However, vasodilating β-blockers like carvedilol (B1668590) and nebivolol (B1214574) may have more favorable or neutral effects on glycemic control. frontiersin.org
Corticosteroids , such as cortisol, are known to increase blood glucose levels. biorxiv.org They antagonize insulin's effects, reduce glucose uptake in peripheral tissues, and promote gluconeogenesis to ensure glucose availability for the brain, especially during stress. biorxiv.orgmdpi.com
Dipeptidyl Peptidase-4 (DPP-4) inhibitors enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release by prolonging the activity of incretin (B1656795) hormones. mdpi.com
Sulfonylureas stimulate insulin secretion from pancreatic beta cells by blocking ATP-sensitive potassium channels. mdpi.com
The following table summarizes the primary mechanisms of action of various pharmacological agents on D(+)-Glucose metabolism.
| Pharmacological Agent/Class | Primary Mechanism of Action | Effect on D(+)-Glucose Metabolism |
| Insulin | Binds to insulin receptors, activating signaling cascades. wikipedia.org | Promotes glucose uptake, stimulates glycogenesis, inhibits gluconeogenesis. diabetesjournals.orgnews-medical.netmdpi.com |
| Metformin | Inhibits hepatic gluconeogenesis; increases peripheral glucose uptake. mdpi.comoup.commdpi.com | Lowers blood glucose. |
| SGLT-2 Inhibitors | Inhibit SGLT-2 in the kidneys. diabetesjournals.orgwikipedia.org | Increases urinary glucose excretion, lowering blood glucose. frontiersin.orgmdpi.com |
| Thiazide Diuretics | Postulated to worsen insulin resistance and inhibit insulin release. diabetesjournals.org | May cause hyperglycemia. diabetesjournals.orgnih.gov |
| β-Blockers (non-vasodilating) | Impair insulin release from pancreatic β-cells. diabetesjournals.org | May cause hyperglycemia. diabetesjournals.orgnih.gov |
| Corticosteroids | Antagonize insulin action; promote gluconeogenesis. biorxiv.org | Increase blood glucose. |
| DPP-4 Inhibitors | Inhibit the DPP-4 enzyme, prolonging incretin hormone activity. mdpi.com | Enhances glucose-dependent insulin secretion; suppresses glucagon release. mdpi.com |
| Sulfonylureas | Block ATP-sensitive potassium channels in pancreatic β-cells. mdpi.com | Stimulates insulin secretion. mdpi.com |
The study of these pharmacological interactions is essential for optimizing therapeutic strategies for metabolic diseases and for understanding the broader metabolic implications of various drug treatments.
Analytical Methodologies for D + Glucose Research
Spectroscopic Techniques
Raman Spectroscopy for D(+)-Glucose Quantification and Anomer Ratios
Raman spectroscopy has emerged as a valuable non-destructive technique for the quantitative analysis of D(+)-Glucose and the determination of its anomeric ratios. uantwerpen.be This method measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. The Raman spectra of D(+)-Glucose exhibit distinct peaks that can be attributed to its α and β anomers, allowing for their differentiation and quantification. ubc.ca
Time-resolved Raman spectroscopy can capture the dynamic interconversion between the α and β anomers, a process known as mutarotation. ubc.ca For instance, studies have followed the spectral changes of D-glucose over time, revealing the evolution from an initial state to an equilibrium mixture. ubc.ca The intensity of specific Raman bands is proportional to the concentration of each anomer, enabling the calculation of their respective ratios. researchgate.netresearchgate.net The region between 75 and 3100 cm⁻¹ is particularly informative, as it is largely free from water absorption interference, a significant advantage over infrared spectroscopy for aqueous solutions. nih.gov
Table 1: Key Raman Spectral Features for D(+)-Glucose Anomer Analysis
| Wavenumber (cm⁻¹) | Assignment | Anomer | Reference |
| ~960 | Vibrational modes | α-D-mannopyranose | researchgate.net |
| ~974 | Vibrational modes | β-D-mannopyranose | researchgate.net |
| 100-1500 | Overall spectral profile | α and β anomers | ubc.ca |
This table summarizes key spectral regions used in Raman spectroscopy to differentiate and quantify the anomers of D-glucose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Anomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of D(+)-Glucose and for precisely determining the equilibrium between its anomers. askfilo.com Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. unimo.it
In ¹H NMR, the anomeric protons of the α and β forms of D-glucose resonate at distinct chemical shifts, typically in the downfield region of the spectrum (around 4.5 to 5.5 ppm). creative-proteomics.commagritek.com The α-anomeric proton generally appears at a lower field (further downfield) than the β-anomeric proton. magritek.com By integrating the signals of these anomeric protons, the relative concentrations of the α- and β-pyranose forms can be accurately quantified. unimo.itmagritek.com At equilibrium in D₂O, the typical distribution is approximately 36-38% α-anomer and 62-64% β-anomer. unimo.itmagritek.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for assigning all the proton signals in the complex spectrum of glucose. researchgate.net These experiments reveal the coupling networks between protons, allowing for a complete structural elucidation. researchgate.net Furthermore, ¹³C NMR provides information on the carbon skeleton, with the anomeric carbons also showing distinct chemical shifts for the α and β forms. unimo.it Advanced NMR experiments can even be used to measure the rates of ring opening and closing, providing insights into the dynamics of anomerization. researchgate.net
Table 2: Typical ¹H NMR Chemical Shifts for D(+)-Glucose Anomeric Protons
| Anomer | Anomeric Proton | Typical Chemical Shift (ppm in D₂O) | Reference |
| α-D-Glucopyranose | H-1 (equatorial) | ~5.24 | magritek.com |
| β-D-Glucopyranose | H-1 (axial) | ~4.64 | magritek.com |
This table presents the characteristic chemical shifts for the anomeric protons of D(+)-Glucose in ¹H NMR spectroscopy, which are crucial for distinguishing and quantifying the two anomers.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a fundamental technique used for the structural elucidation of D(+)-Glucose by identifying the various functional groups present in the molecule. askfilo.com The IR spectrum of glucose displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info
The presence of multiple hydroxyl (-OH) groups results in a broad absorption band in the region of 3700 to 3200 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibrations are typically observed between 3000 and 2800 cm⁻¹. docbrown.info The region known as the "fingerprint region," from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and highly sensitive to its structure. docbrown.info This region includes C-O stretching and O-H bending vibrations. docbrown.info For instance, C-O stretching vibrations from the primary alcohol group are found around 1075-1000 cm⁻¹, while those from secondary alcohol groups appear at approximately 1150-1075 cm⁻¹. docbrown.info The C-O-C ether linkage within the pyranose ring also has a characteristic absorption in the 1140-1070 cm⁻¹ range. docbrown.info While IR spectroscopy is powerful for identifying functional groups, the strong absorption of water can make it challenging to study aqueous solutions of glucose without specialized techniques. nih.govresearchgate.net
Table 3: Prominent Infrared Absorption Bands for D(+)-Glucose
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Reference |
| ~3700 - ~3200 | O-H stretch | Hydroxyl | docbrown.inforesearchgate.net |
| ~3000 - ~2800 | C-H stretch | Alkane | docbrown.info |
| ~1150 - ~1075 | C-O stretch | Secondary Alcohol | docbrown.info |
| ~1140 - ~1070 | C-O-C stretch | Ether | docbrown.info |
| ~1075 - ~1000 | C-O stretch | Primary Alcohol | docbrown.info |
This table highlights the key IR absorption frequencies that are used to identify the functional groups present in the D(+)-Glucose molecule.
Chromatographic Techniques
Chromatographic methods are indispensable for the separation and quantification of D(+)-Glucose from complex mixtures, such as biological samples or food products. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Monosaccharide Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the precise quantification of D(+)-Glucose and other monosaccharides. frontiersin.orgnih.gov In this technique, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase) under high pressure. Different compounds in the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated.
For glucose analysis, reversed-phase columns, such as C18, are commonly employed, often after a derivatization step to enhance detection. frontiersin.orgnih.gov A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). frontiersin.orgnih.gov The separation is typically achieved using a mobile phase consisting of a buffer and an organic solvent like acetonitrile. frontiersin.orgresearchgate.net Detection is often performed using a refractive index (RI) detector or a UV detector after derivatization. researchgate.net HPLC methods for glucose quantification have been extensively validated and demonstrate good linearity, precision, and recovery. frontiersin.orgnih.gov
Table 4: Example HPLC Method Parameters for D(+)-Glucose Quantification
| Parameter | Condition | Reference |
| Column | ZORBAX XDB-C18 (150×4.6mm) | frontiersin.orgnih.gov |
| Mobile Phase | Ammonium acetate (B1210297) buffer and Acetonitrile | frontiersin.orgnih.gov |
| Derivatization | 1-Phenyl-3-methyl-5-pyrazolone (PMP) | frontiersin.orgnih.gov |
| Detection | Refractive Index (RI) or UV | researchgate.net |
This table provides an illustrative set of conditions for the quantification of D(+)-Glucose using HPLC, a standard and reliable analytical technique.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Isotopic Ratios and Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent a highly sensitive and specific technique for analyzing D(+)-Glucose, particularly in the context of metabolomics and isotopic tracer studies. wikipedia.orgsciex.com This powerful combination couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org
LC-MS allows for the measurement of the mass-to-charge ratio of ions, enabling the identification and quantification of metabolites. In metabolomics, LC-MS is used to profile a wide range of small molecules, including glucose, in biological systems to understand metabolic pathways. sciex.comlcms.cz
A key application of LC-MS/MS is in stable isotope tracer analysis. researchgate.net In these experiments, organisms are supplied with a substrate, such as glucose, that has been enriched with a stable isotope (e.g., ¹³C). nih.gov By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate metabolic fluxes and pathway activities. sciex.com LC-MS/MS can accurately measure the isotopic enrichment in glucose and its downstream products, providing quantitative data on metabolic rates. researchgate.net This technique is crucial for understanding the intricate details of cellular metabolism and how it is altered in various physiological and pathological states. sciex.com
Table 5: Applications of LC-MS/MS in D(+)-Glucose Research
| Application | Description | Key Advantage | Reference |
| Metabolomics | Comprehensive profiling of metabolites, including glucose, in biological samples. | High sensitivity and broad coverage of metabolites. | wikipedia.orgsciex.com |
| Isotopic Tracer Studies | Measurement of stable isotope enrichment (e.g., ¹³C, ²H) in glucose and its metabolites to determine metabolic fluxes. | Ability to quantify isotopic ratios with high precision. | researchgate.netnih.gov |
| Quantitative Analysis | Absolute quantification of glucose levels in complex matrices. | High specificity and sensitivity, reducing interferences. | sciex.com |
This table outlines the major applications of LC-MS/MS in the study of D(+)-Glucose, highlighting its utility in both qualitative and quantitative metabolic research.
Enzymatic Methods for D(+)-Glucose Determination
Enzymatic methods are a cornerstone of D(+)-Glucose analysis, prized for their high specificity and sensitivity. These techniques leverage enzymes that catalyze reactions involving D(+)-Glucose, with the resulting product being quantifiable.
One of the most established enzymatic methods is the colorimetric assay using Glucose Oxidase (GOD) and Peroxidase (POD). nzytech.com In this coupled enzyme system, GOD specifically oxidizes β-D-Glucose to D-Glucono-1,5-lactone and hydrogen peroxide (H₂O₂). sigmaaldrich.com The subsequently produced H₂O₂ is then used by POD to oxidize a chromogenic substrate, resulting in a colored product whose intensity is directly proportional to the initial D(+)-Glucose concentration. sigmaaldrich.com This method is widely used in determining D(+)-Glucose in various samples, including foodstuffs and biological fluids. nzytech.com
Another prominent enzymatic approach involves the use of Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH). This assay is considered a reference method due to its high specificity and accuracy. d-nb.info
The Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH) coupled assay is a highly specific and widely utilized spectrophotometric method for the determination of D(+)-Glucose. nzytech.comabo.com.pl The principle of this assay is based on a two-step enzymatic reaction.
First, Hexokinase catalyzes the phosphorylation of D(+)-Glucose by adenosine (B11128) triphosphate (ATP) to form D-Glucose-6-Phosphate (G6P) and adenosine diphosphate (B83284) (ADP). sigmaaldrich.comneogen.com The reaction is as follows:
D-Glucose + ATP --(HK)--> D-Glucose-6-Phosphate + ADP
Subsequently, the enzyme G6PDH catalyzes the oxidation of G6P to D-Gluconate-6-Phosphate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH. nzytech.comabo.com.pl
D-Glucose-6-Phosphate + NADP⁺ --(G6PDH)--> D-Gluconate-6-Phosphate + NADPH + H⁺
The amount of NADPH produced is stoichiometrically equivalent to the amount of D(+)-Glucose in the sample and can be conveniently measured by the increase in absorbance at 340 nm. abo.com.pl This method is noted for its high specificity, as the hexokinase used often exhibits glucokinase activity, primarily targeting D-glucose. abo.com.pl
The optimal pH for the coupled reaction is in the range of 7.6 to 7.8. sigmaaldrich.com The assay requires the presence of magnesium ions (Mg²⁺) for hexokinase activity. sigmaaldrich.com The sensitivity of the assay allows for the detection of D(+)-Glucose concentrations as low as 0.33 mg/L, with a detection limit of 0.66 mg/L under specific conditions. abo.com.pl The assay demonstrates linearity over a range of 4 to 80 µg of D(+)-glucose per assay. abo.com.pl
| Parameter | Value | Reference |
| Optimal pH | 7.6 - 7.8 | sigmaaldrich.com |
| Required Cofactor | Mg²⁺ | sigmaaldrich.com |
| Detection Wavelength | 340 nm | abo.com.pl |
| Sensitivity | 0.33 mg/L | abo.com.pl |
| Detection Limit | 0.66 mg/L | abo.com.pl |
| Linearity Range | 4 - 80 µ g/assay | abo.com.pl |
This enzymatic assay is a robust and reliable method for the quantification of D(+)-Glucose in a variety of sample matrices, including foodstuffs, pharmaceuticals, and biological samples. nzytech.comabo.com.pl
Biosensor Development for D(+)-Glucose Detection
The development of biosensors has revolutionized D(+)-Glucose monitoring, offering rapid, portable, and user-friendly alternatives to traditional laboratory methods. These devices integrate a biological recognition element with a transducer to produce a signal proportional to the glucose concentration.
Molecularly Imprinted Polymer (MIP) biosensors represent a significant advancement in non-enzymatic glucose detection. mdpi.com MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, D(+)-Glucose. mdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the glucose template. Subsequent removal of the template leaves behind specific cavities that can rebind glucose with high selectivity. mdpi.com
These "plastic antibodies" offer several advantages over their biological counterparts, such as enzymes, including enhanced stability at various pH levels and temperatures, cost-effective synthesis, and longer shelf-life. mdpi.com Different electrochemical techniques, including voltammetry and electrochemical impedance spectroscopy (EIS), are employed to transduce the binding event into a measurable signal. mdpi.com For instance, a voltammetric MIP sensor demonstrated high selectivity for D-glucose over its structural analogs like mannose, galactose, and D-xylose. mdpi.com
The synthesis of MIPs involves several key components whose ratios are critical for the polymer's binding capacity and imprinting factor. mdpi.com
| Component | Function | Common Example | Reference |
| Template | The target molecule to be recognized (D(+)-Glucose) | D(+)-Glucose | mdpi.com |
| Functional Monomer | Interacts with the template during polymerization | 3-(acrylamido)phenylboronic acid (3APBA), Methacrylic acid (MAA) | tu.ac.th |
| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA) | mdpi.comtu.ac.th |
| Initiator | Starts the polymerization process | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | tu.ac.th |
Despite their promise, challenges such as ensuring reproducibility in complex physiological matrices remain to be fully addressed for the widespread commercialization of MIP-based glucose sensors. mdpi.com
The pursuit of non-invasive methods for D(+)-Glucose monitoring is a major focus of research, aiming to alleviate the discomfort and inconvenience of traditional blood sampling. nih.gov Bodily fluids such as exhaled breath condensate (EBC), saliva, tears, and interstitial fluid are being explored as alternative samples because glucose passively diffuses into them from the blood. nih.govgoogle.com
Exhaled breath condensate has emerged as a particularly promising medium. nih.govnih.gov Glucose in the respiratory fluid is believed to have a rapid and stable exchange with plasma glucose. nih.gov However, the glucose concentrations in EBC are significantly lower than in blood, necessitating highly sensitive detection methods capable of measuring at nanomolar and micromolar levels. nih.govnih.gov A significant challenge in using EBC is the collection of a sufficient sample volume, which can take a considerable amount of time. nih.gov Furthermore, the potential for sample dilution and variability between subjects needs to be addressed to ensure clinically robust and accurate measurements. researchgate.net
Research has focused on developing selective condensers to collect air from the deep lung, which is more representative of the glucose exchange with the blood. nih.gov The development of highly sensitive biosensors is crucial for the accurate quantification of the low glucose levels present in these non-invasive samples. nih.gov
Computational Approaches in Analytical Methodologies
Computational chemistry provides powerful tools for understanding the structure, properties, and behavior of molecules like D(+)-Glucose at an atomic level. These theoretical approaches complement experimental analytical techniques by providing insights that can be difficult to obtain through experimentation alone.
Computational chemistry packages, such as the General Atomic and Molecular Electronic Structure System (GAMESS), are instrumental in the theoretical study of D(+)-Glucose. researchgate.net GAMESS is a freely available software package that can perform a wide range of quantum chemistry calculations. umt.edu.pk
Researchers have successfully used GAMESS to elucidate the structure of D(+)-Glucose. researchgate.netumt.edu.pk By employing methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/3-21G), it is possible to theoretically calculate spectroscopic properties such as Infrared (IR) and Raman spectra. researchgate.netumt.edu.pk These calculated spectra can then be compared with experimental results to validate the computational model and gain a deeper understanding of the molecule's vibrational modes. researchgate.net
Such computational analyses are valuable for:
Optimizing the geometric structure of D(+)-Glucose. researchgate.net
Predicting the structure of complex carbohydrate precursors and other related molecules. umt.edu.pk
Investigating the different conformations of D(+)-Glucose. researchgate.net
The agreement between theoretically calculated and experimentally measured results has been shown to be quite good, reinforcing the utility of computational packages like GAMESS in carbohydrate research. researchgate.netumt.edu.pk
Machine Learning for D(+)-Glucose Predictionemerj.com
The application of machine learning (ML) has introduced significant advancements in the analytical methodologies for D(+)-Glucose research, particularly in the prediction of glucose concentrations. wjgnet.commdpi.com Data-driven approaches utilizing ML algorithms are increasingly employed to forecast glucose levels, offering a powerful tool for managing conditions such as diabetes mellitus. arxiv.orgmdpi.com These technologies analyze complex and often non-linear data from various sources, including continuous glucose monitoring (CGM) devices and novel biosensors, to predict future glucose values with improved accuracy. plos.orgplos.orgfrontiersin.org The primary goal is to provide predictive insights that can help in anticipating and preventing adverse glycemic events. arxiv.orgmdpi.com
Machine learning models leverage historical data to identify patterns and relationships that are not easily discernible through conventional methods. researchgate.netnih.gov The complexity of glucose dynamics in the human body makes it a suitable area for ML application. arxiv.org Researchers have explored a wide range of algorithms, from classical supervised learning to advanced deep learning architectures, to build robust predictive models. frontiersin.orgmdpi.com These models are often trained on large datasets comprising glucose measurements, and in some cases, supplementary data such as physical activity, insulin (B600854) administration, and meal intake. wjgnet.complos.orgmdpi.com
A variety of ML algorithms have been investigated for their efficacy in predicting D(+)-Glucose levels. These can be broadly categorized into classical machine learning models and deep learning models.
Classical Machine Learning Models:
Support Vector Machines (SVM): Used for both regression and classification tasks in glucose prediction. plos.orgmdpi.com
Decision Trees (DT) and Random Forest (RF): RF, an ensemble method using multiple decision trees, has shown high accuracy in predicting glucose calibration parameters and hyperglycemia. arxiv.orgmdpi.comfrontiersin.org
Gradient Boosting Trees (GBT) and XGBoost: These are ensemble techniques that have demonstrated high predictive accuracy, with XGBoost showing superior performance in some comparative studies for long-term glucose level prediction. arxiv.orgresearchgate.net
Other Supervised Models: Algorithms like K-Nearest Neighbors (KNN), Logistic Regression, and AdaBoost have also been applied. researchgate.netfrontiersin.org
Deep Learning (DL) Models: Deep learning, a subset of machine learning, is particularly well-suited for analyzing time-series data from CGM devices. nih.gov
Recurrent Neural Networks (RNNs) and Long Short-Term Memory (LSTM) Networks: These models are designed to recognize temporal dependencies in sequential data, making them highly effective for forecasting glucose trends. plos.orgfrontiersin.orgnih.gov LSTM models, in particular, have shown superior performance in capturing long-term dependencies in blood glucose data. frontiersin.org
Convolutional Neural Networks (CNNs): While often associated with image analysis, CNNs have been adapted to analyze time-series data from biosensors and CGM readings to detect patterns in glucose trends. plos.orgnih.govscielo.org.mx
Artificial Neural Networks (ANN) and Multi-Layer Perceptron (MLP): These have been used to model complex non-linear relationships in biosensor data and predict glucose concentrations. mdpi.comfrontiersin.org
Detailed Research Findings
Research in this area focuses on improving the accuracy and reliability of glucose prediction over various prediction horizons (PH), which typically range from 15 to 60 minutes. arxiv.orgmdpi.com The performance of these models is evaluated using metrics such as Root Mean Squared Error (RMSE), accuracy, F1-Score, and the coefficient of determination (R²). plos.orgmdpi.commdpi.com
One area of innovation involves integrating ML with novel biosensors, such as those based on molecularly imprinted polymers that can detect D-glucose in exhaled breath. plos.orgscielo.org.mx In such studies, ML models like CNNs and RNNs are used to analyze the sensor's resistance signals to classify glucose levels. plos.org To overcome challenges like data imbalance, techniques such as the Synthetic Minority Oversampling Technique (SMOTE) are employed to improve model performance. plos.orgscielo.org.mx
Another key research direction is the development of hybrid models. For instance, combining unsupervised clustering of glucose dynamics with supervised ML algorithms like Random Forest and Gradient Boosting Trees has been shown to enhance predictive accuracy. arxiv.org This pre-clustering approach allows the algorithm to adapt to specific patterns in glucose dynamics. arxiv.org
The tables below summarize findings from various studies, showcasing the performance of different machine learning models in predicting D(+)-Glucose levels.
| Study Focus | Model(s) | Data Source | Prediction Horizon (PH) | Key Performance Metrics & Findings | Source |
|---|---|---|---|---|---|
| Non-invasive Biosensor Data Analysis | CNN, LSTM, Random Forest, SVM | Molecularly Imprinted Polymer Biosensor (Exhaled Breath) | Classification (High/Low) | Random Forest with SMOTE preprocessing was the most effective classical model. CNN and LSTM showed robust performance without extensive preprocessing. plos.org | plos.org |
| Nocturnal Glucose Prediction | Gradient Boosting Trees (GBT), Random Forest (RF) with pre-clustering | Continuous Glucose Monitoring (CGM) | 15 min & 30 min | Models with pre-clustering outperformed those without, showing higher predictive accuracy for both hypoglycemic and non-hypoglycemic time series. arxiv.org | arxiv.org |
| Population-based Glucose Prediction | Machine Learning Models (unspecified) | CGM and Accelerometry Data | 15 min & 60 min | High accuracy achieved with CGM data alone (15 min RMSE: 0.19 mmol/L; 60 min RMSE: 0.59 mmol/L). Adding accelerometer data offered only slight improvement. plos.org | plos.org |
| Systematic Review of ML Models | Neural Network Models (NNM), SVM, RF, etc. | CGM, EHR, and other data | 15, 30, 45, 60 min | RMSE increased with longer PH. NNMs showed the highest relative performance across different prediction horizons. mdpi.com | mdpi.com |
| Long-term Glycemic Control Prediction | XGBoost, RF, SVM, KNN, Logistic Regression | Clinical Patient Data (BMI, lab values, etc.) | 52 weeks | XGBoost algorithm performed with the highest accuracy (78.18% in testing set) compared to the other four models. researchgate.net | researchgate.net |
| Deep Learning Model Generalizability | LSTM, SAN, CNN, FFN | Four different CGM datasets | Not specified | LSTM demonstrated the best performance with the lowest RMSE and highest generalization capability, closely followed by Self-Attention Network (SAN). frontiersin.org | frontiersin.org |
| Model | Primary Strength | Common Application | Noteworthy Findings | Source |
|---|---|---|---|---|
| Long Short-Term Memory (LSTM) | Capturing long-term temporal dependencies in time-series data. frontiersin.org | Forecasting glucose levels from CGM data. nih.gov | Often demonstrates superior performance and generalization across diverse patient datasets compared to other models. frontiersin.org Achieved an RMSE of 28.55 in one study. mdpi.com | mdpi.comfrontiersin.orgnih.gov |
| Convolutional Neural Network (CNN) | Detecting spatial patterns and features in data, adapted for time-series. plos.org | Analyzing signals from biosensors and patterns in CGM data. plos.orgnih.gov | Achieved high accuracy in classifying glucose levels from biosensor data, showing robustness to data imbalance. plos.org | plos.orgnih.gov |
| Recurrent Neural Network (RNN) | Analyzing sequential data. nih.gov | Predicting glucose fluctuations from CGM readings. nih.gov | Used to forecast glucose levels hours in advance, enabling proactive patient adjustments. nih.gov | nih.gov |
| Artificial Neural Network (ANN) / Multi-Layer Perceptron (MLP) | Modeling complex non-linear relationships. mdpi.com | Predicting glucose concentrations from biosensor data and risk factors. mdpi.comfrontiersin.org | Effectively predicted glucose concentration with a coefficient of determination of 0.828 in a biosensor study. mdpi.com | mdpi.comfrontiersin.org |
Advanced Research Applications and Future Directions
D(+)-Glucose in Stem Cell Biology and Tissue Differentiation
The metabolic state of stem cells, heavily influenced by D(+)-glucose availability and its subsequent metabolic pathways, is a critical determinant of their fate, including self-renewal, proliferation, and differentiation into specialized cell types.
Research has demonstrated that the metabolism of D(+)-glucose significantly affects the generation and development of hematopoietic stem cells (HSCs), the precursors to all blood cells. ijstemcell.comahajournals.org In zebrafish embryos, transient increases in physiological glucose levels have been shown to boost the production of functional HSCs. ijstemcell.comahajournals.org This enhancement is dependent on glucose uptake and metabolism, which in turn stimulates the production of mitochondrial reactive oxygen species (ROS). These ROS molecules then activate hypoxia-inducible factor 1α (hif1α), a key regulator of HSC formation. ijstemcell.comahajournals.org Furthermore, studies on human hematopoietic stem and progenitor cells (HSPCs) have revealed that aging is associated with increased glycolysis. mdpi.com A subset of HSPCs with high glucose uptake (GUhigh) is more biased towards myeloid lineage differentiation. mdpi.com The inhibition of glycolysis, using the D(+)-glucose analog 2-deoxy-D-glucose (2-DG), can impact the differentiation of human hematopoietic cells. nih.govelifesciences.org
The differentiation of mesenchymal stem cells (MSCs), which can give rise to bone, cartilage, and fat cells, is also intricately linked to D(+)-glucose metabolism. nih.gov MSCs undergoing differentiation into bone-forming osteoblasts maintain a higher rate of oxygen consumption, indicating a reliance on oxidative phosphorylation. nih.gov In contrast, MSCs differentiating into cartilage-forming chondrocytes exhibit a significant reduction in oxygen consumption, suggesting a shift towards a more glycolytic metabolism. nih.gov High glucose environments have been found to enhance the differentiation of MSCs into adipocytes (fat cells). researchgate.netnih.govtu.ac.th This is accompanied by the upregulation of adipogenic genes. researchgate.netnih.govtu.ac.th Conversely, high glucose levels have been shown to inhibit osteogenic (bone) differentiation. spandidos-publications.com
The transition from a primarily oxidative to a glycolytic metabolism is a hallmark of the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). researchgate.net This metabolic shift is essential for the acquisition of pluripotency. researchgate.net
Below is a table summarizing the influence of D(+)-Glucose metabolism on stem cell differentiation:
| Stem Cell Type | Lineage | Effect of D(+)-Glucose Metabolism | Key Findings |
| Hematopoietic Stem Cells (HSCs) | Hematopoietic (Blood) | Enhances induction and influences lineage bias | Glucose uptake and metabolism, via mitochondrial ROS and hif1α, increase functional HSCs. ijstemcell.comahajournals.org High glucose uptake is linked to myeloid lineage bias in aging. mdpi.com |
| Mesenchymal Stem Cells (MSCs) | Osteogenic (Bone) | Maintained oxidative phosphorylation | Osteogenic cultures retain a more oxidative energy metabolism. nih.gov High glucose can inhibit osteogenic differentiation. spandidos-publications.com |
| Mesenchymal Stem Cells (MSCs) | Chondrogenic (Cartilage) | Shift towards glycolytic metabolism | Chondrogenic cultures show reduced oxygen consumption, indicating a reliance on glycolysis. nih.gov |
| Mesenchymal Stem Cells (MSCs) | Adipogenic (Fat) | Enhanced differentiation | High glucose promotes adipogenic differentiation and upregulates adipogenic genes. researchgate.netnih.govtu.ac.th |
| Induced Pluripotent Stem Cells (iPSCs) | Pluripotent | Essential for reprogramming | A shift to a glycolytic metabolism is crucial for the acquisition of pluripotency. researchgate.net |
D(+)-Glucose in Microbiome Research and Metabolic Homeostasis
Dietary sugars, including D(+)-glucose, can significantly alter the composition and function of the gut microbiota, a condition known as dysbiosis. mdpi.com High intake of glucose has been shown in animal models to lead to a decrease in gut microbial diversity, which is linked to the development of metabolic imbalances such as hyperglycemia and insulin (B600854) resistance. mdpi.com The relationship is bidirectional, as the gut microbiota can also influence the host's blood glucose levels. bioresscientia.comlife-science-alliance.org For instance, certain microbial species are associated with changes in insulin resistance. bioresscientia.com
The mechanisms by which the gut microbiome influences glucose metabolism are multifaceted. nih.govfrontiersin.org They include:
Production of Short-Chain Fatty Acids (SCFAs): Gut bacteria ferment dietary fibers to produce SCFAs, which can stimulate the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov GLP-1, in turn, enhances glucose-dependent insulin secretion and helps regulate blood sugar. nih.govnih.gov
Bile Acid Metabolism: The gut microbiota modifies bile acids, which can act as signaling molecules to influence glucose homeostasis. nih.govfrontiersin.org
Gut Barrier Integrity: Host glucose levels and specific bacteria can modulate the intestinal barrier. bioresscientia.comfrontiersin.org A compromised barrier can lead to the translocation of bacterial components like lipopolysaccharide (LPS) into the bloodstream, promoting inflammation and insulin resistance. nih.gov
Research has identified several bacterial taxa that are frequently associated with glucose metabolism. A review of multiple studies found that Akkermansia muciniphila, Bifidobacterium longum, and Faecalibacterium prausnitzii are often inversely associated with markers of glucose dysregulation, while Dorea is directly associated. ontosight.ai
D(+)-Glucose in Personalized Medicine Approaches for Metabolic Disorders
The significant inter-individual variability in glycemic responses to identical foods has underscored the limitations of universal dietary advice and paved the way for personalized medicine approaches for metabolic disorders like type 2 diabetes. mdpi.comuniversityofgalway.ie D(+)-glucose monitoring is central to these personalized strategies.
Continuous Glucose Monitoring (CGM) technology has revolutionized diabetes management by providing real-time data on blood glucose fluctuations. frontiersin.orgmdpi.comnih.gov When integrated with artificial intelligence (AI) and machine learning algorithms, CGM data can be used to develop personalized treatment plans, predict glycemic responses to meals, and optimize glycemic control. frontiersin.orgmdpi.comnih.gov This data-driven approach allows for tailored dietary recommendations and more precise therapeutic interventions. mdpi.comfrontiersin.org
Personalized nutrition, guided by CGM and an understanding of an individual's unique metabolic profile, aims to prevent and manage metabolic diseases. mdpi.comuniversityofgalway.ienih.gov Studies have shown that personalized dietary interventions based on predicted glycemic responses can lead to significant improvements in blood sugar control. universityofgalway.iefrontiersin.org These approaches consider not only the food consumed but also factors like the gut microbiome, genetics, and lifestyle. spandidos-publications.commdpi.comnih.gov
The development of "digital twin" technology, which creates a personalized metabolic model for a patient using real-time data from CGM and other inputs, represents a significant step forward in personalized diabetes management. frontiersin.org This technology can dynamically adjust dietary recommendations to improve insulin sensitivity and support the remission of type 2 diabetes. frontiersin.org
Novel D(+)-Glucose Derivatives for Enhanced Biological Activity
The chemical modification of the D(+)-glucose molecule has led to the development of novel derivatives with a wide range of enhanced biological activities, particularly in the realm of anticancer and antimicrobial therapies. researchgate.netorientjchem.org The rationale behind using glucose derivatives to target cancer cells is based on the "Warburg effect," where many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation. nih.gov
Anticancer Derivatives:
Several strategies have been employed to create D(+)-glucose derivatives with anticancer properties:
Glycoconjugates: This approach involves attaching a cytotoxic drug to a glucose molecule. mdpi.comnih.gov The resulting glycoconjugate is preferentially taken up by cancer cells that overexpress glucose transporters (GLUTs), leading to a targeted delivery of the therapeutic agent and potentially reducing toxicity to healthy cells. mdpi.comuniversityofgalway.ienih.gov Examples include derivatives of chlorambucil, paclitaxel, and oxaliplatin. mdpi.comnih.gov Glufosfamide is a well-known glucose derivative of ifosfamide (B1674421) mustard that has shown a broad spectrum of antitumor activity in animal models. mdpi.com
Inhibitors of Glycolysis: Some D(+)-glucose derivatives are designed to inhibit key enzymes in the glycolytic pathway. 2-deoxy-D-glucose (2-DG) is a classic example that competes with glucose and inhibits hexokinase. mdpi.comresearchgate.net To improve upon the limited efficacy of 2-DG, novel halogenated derivatives, such as fluorinated 2-DG analogs (e.g., 2-FG, 2,2-diFG), have been synthesized. mdpi.com These compounds have demonstrated more potent cytotoxic effects in glioblastoma models, particularly under hypoxic conditions. mdpi.com
Natural Product Derivatives: Penta-O-galloyl-β-D-glucose (PGG), a compound synthesized from gallic acid and glucose, has shown promising anti-cancer activity in preclinical models of lung, prostate, and breast cancer. nih.gov Its mechanisms of action include anti-angiogenesis, induction of apoptosis, and inhibition of DNA synthesis. nih.gov
Metal-Based Derivatives: Researchers have synthesized D-glucose derivatives conjugated with metals like gold (Au) and platinum (Pt). universityofgalway.ie Some of these metal-dithiocarbamato glycoconjugates have shown that the D-glucose derivatives are generally more cytotoxic than their L-glucose counterparts, suggesting a potential role for GLUTs in their cellular uptake. universityofgalway.ie
Antimicrobial and Antifungal Derivatives:
The modification of D(+)-glucose has also yielded compounds with antimicrobial and antifungal properties. researchgate.netlipotype.com For example, a series of novel 1,3,4-thiadiazole (B1197879) derivatives of glucosides have been synthesized and shown to exhibit good antifungal activities, with some compounds being more potent than the commercial fungicide Dimethomorph against Phytophthora infestans. frontiersin.org Other studies have focused on creating acylated D-glucose derivatives that show promising antibacterial activity against human pathogenic strains. lipotype.com
The table below highlights some examples of novel D(+)-glucose derivatives and their enhanced biological activities:
| Derivative Class | Specific Example(s) | Enhanced Biological Activity | Mechanism of Action (if known) |
| Halogenated Analogs | 2-fluoro-2-deoxy-D-glucose (2-FG), 2,2-difluoro-2-deoxy-D-glucose (2,2-diFG) | Potent anticancer (glioblastoma) | Inhibition of hexokinase and glycolysis |
| Galloyl Esters | Penta-O-galloyl-β-D-glucose (PGG) | Anticancer (lung, prostate, breast) | Anti-angiogenesis, induction of apoptosis, inhibition of DNA synthesis |
| Glycoconjugates | Glufosfamide, Oxaliplatin-glucose conjugates | Targeted anticancer | Preferential uptake by cancer cells via GLUTs, targeted drug delivery |
| Thiadiazole Derivatives | 1,3,4-thiadiazole glucosides | Antifungal | Not fully elucidated |
| Acylated Derivatives | 2,3,4-tri-O-acyl derivatives of methyl α-D-glucopyranoside | Antibacterial | Not fully elucidated |
Exploration of D(+)-Glucose in Host-Pathogen Interactions
The metabolic landscape of a host cell is a critical battleground during infection. Many pathogens have evolved sophisticated mechanisms to hijack the host's metabolic machinery, particularly D(+)-glucose metabolism, to ensure their own survival and replication. mdpi.comwikipedia.orgbohrium.com
A common strategy employed by intracellular pathogens, including viruses, bacteria, and protozoa, is the induction of a "Warburg-like" metabolic state in the host cell. mdpi.comwikipedia.orgmdpi.com This involves shifting the host cell's energy production from the highly efficient oxidative phosphorylation to the less efficient but faster aerobic glycolysis. mdpi.combohrium.com This metabolic reprogramming provides the pathogen with a rapid supply of ATP and the necessary building blocks (e.g., nucleotides, amino acids) for its proliferation. mdpi.commdpi.com
Examples of pathogens that manipulate host glucose metabolism include:
Mycobacterium tuberculosis : Induces a "Warburg effect" in infected macrophages, leading to increased glucose uptake and lactate (B86563) secretion. nih.gov
Brucella abortus : Causes infected human macrophage-like cells to shift to aerobic glycolysis, and the pathogen can utilize the resulting lactate for its own benefit. mdpi.commdpi.com
Viruses (e.g., Adenovirus, CMV, HCV): Many viruses produce proteins that upregulate host cell glucose metabolism to facilitate optimal viral replication. mdpi.commdpi.com
The host immune system, in turn, also relies on D(+)-glucose metabolism to mount an effective response. mdpi.com Upon activation, immune cells undergo a metabolic switch to aerobic glycolysis to support their proliferation and effector functions, such as cytokine production. mdpi.com This creates a metabolic competition between the host and the pathogen for glucose resources. mdpi.com Understanding these metabolic interactions is opening new avenues for therapeutic interventions, such as targeting host or pathogen metabolic pathways to control infections. mdpi.com
Integration of Multi-Omics Data (Genomics, Epigenomics, Metabolomics) for Comprehensive D(+)-Glucose Research
To unravel the complex role of D(+)-glucose in health and disease, researchers are increasingly turning to systems biology and multi-omics approaches. nih.govbohrium.com This involves integrating large-scale datasets from different biological levels—genomics (DNA), epigenomics (modifications to DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a holistic view of biological systems. ahajournals.orgfrontiersin.orgfrontiersin.orgnih.govscienceopen.com
In the context of D(+)-glucose research, particularly for complex metabolic diseases like type 2 diabetes (T2D), multi-omics integration is providing unprecedented insights. ahajournals.orgfrontiersin.orgnih.govscienceopen.comucuenca.edu.ec
Identifying Novel Biomarkers and Pathways: By combining data from epigenome-wide association studies (EWAS), whole-genome sequencing, and metabolomics, researchers have identified novel methylation sites and metabolic pathways associated with T2D. ucuenca.edu.ec For example, integrated analyses have linked specific genetic variants (genomics) to changes in DNA methylation (epigenomics), which in turn are associated with altered levels of circulating metabolites (metabolomics) related to glucose dysregulation. nih.govucuenca.edu.ec
Understanding Disease Heterogeneity: T2D is a heterogeneous disease with various underlying causes. scienceopen.com Multi-omics approaches help to stratify patients into different subgroups based on their unique molecular profiles, which can lead to more personalized and effective treatment strategies. scienceopen.com
Elucidating Microbiome-Host Interactions: Integrated multi-omics analysis of the gut microbiome and host metabolome is revealing how specific microbial species and their metabolites influence host glucose metabolism and contribute to the development of pre-diabetes and diabetes. wikipedia.orgmdpi.com For instance, studies have shown how gut bacteria can impact blood glucose levels by influencing carbohydrate metabolism. mdpi.com
The integration of these vast datasets, often facilitated by machine learning and AI, is crucial for building comprehensive models that can predict disease risk, identify new therapeutic targets, and ultimately advance precision medicine for metabolic disorders. frontiersin.orgscienceopen.com
Q & A
Q. How to optimize D(+)-Glucose concentrations for in vitro vs. in vivo metabolic studies?
- Methodological Answer :
- For in vitro: Perform dose-response curves (1–25 mM) aligned with physiological plasma levels (5.5 mM in humans) .
- For in vivo: Use stable isotope tracers (e.g., [6,6-²H₂] glucose) to distinguish exogenous vs. endogenous glucose .
- Model pharmacokinetics using compartmental analysis to account for tissue-specific uptake rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
